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  • Product: Guanidine, pentabutyl-
  • CAS: 114591-53-6

Core Science & Biosynthesis

Foundational

Pentabutylguanidine: Synthesis, Mechanism, and Catalytic Utility

Part 1: Executive Summary & Chemical Identity 1,1,2,3,3-Pentabutylguanidine (PBG) (CAS: 114591-53-6) represents a specialized class of acyclic, sterically hindered organic superbases. Unlike its more common counterparts...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

1,1,2,3,3-Pentabutylguanidine (PBG) (CAS: 114591-53-6) represents a specialized class of acyclic, sterically hindered organic superbases. Unlike its more common counterparts like 1,1,3,3-tetramethylguanidine (TMG) or the bicyclic 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), PBG offers a unique balance of extreme lipophilicity and high basicity without the nucleophilicity often associated with smaller amines.

Originally developed during the search for non-nucleophilic bases capable of driving reactions in non-polar media, PBG has found critical utility in two primary domains:

  • Phase-Transfer Catalysis: Its five butyl chains render it highly soluble in organic solvents (hexane, toluene), making it an ideal candidate for homogeneous catalysis in biodiesel production (transesterification).

  • Acid Scavenging in Sensitive Syntheses: Specifically in the production of chloroformates, where preventing side reactions requires a base that is sterically incapable of attacking the electrophilic carbonyl center.

Chemical Profile
PropertyData
IUPAC Name 1,1,2,3,3-Pentabutylguanidine
Molecular Formula C₂₁H₄₅N₃
Molecular Weight 339.6 g/mol
Boiling Point ~450.9°C (Predicted); Distillable under high vacuum
Solubility Miscible in hexane, toluene, acetonitrile, DCM; Insoluble in water
pKa (MeCN) ~23-25 (Estimated based on pentaalkylguanidine class)
State at STP Viscous Colorless to Pale Yellow Liquid

Part 2: Synthesis Protocol

The synthesis of pentabutylguanidine is not a trivial condensation; it requires the activation of a urea core to overcome the significant steric hindrance of the butyl groups. The most robust, self-validating protocol employs the Vilsmeier-Haack activation strategy, converting tetrabutylurea into a reactive chloroformamidinium intermediate before coupling with n-butylamine.

Core Reaction Logic
  • Precursor: Tetrabutylurea (TBU) is chemically inert to direct amine attack.

  • Activation: An electrophilic chlorinating agent (POCl₃ or COCl₂) converts the urea oxygen into a good leaving group, forming a chloroformamidinium chloride salt (Vilsmeier salt).

  • Substitution: The salt, highly electrophilic, is attacked by n-butylamine.

  • Neutralization: The resulting guanidinium salt is deprotonated to yield the free base PBG.

Step-by-Step Methodology

Safety Warning: Phosphorus oxychloride (POCl₃) is highly toxic and reacts violently with water. All operations must be performed under an inert atmosphere (Argon/Nitrogen) in a fume hood.

Phase A: Activation (Vilsmeier Salt Formation)
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and argon inlet.

  • Charging: Add Tetrabutylurea (0.1 mol, 28.4 g) and anhydrous Toluene (150 mL) .

  • Reagent Addition: Cool the solution to 0°C. Add POCl₃ (0.11 mol, 16.9 g) dropwise over 20 minutes.

  • Reaction: Allow to warm to room temperature, then heat to reflux (110°C) for 2-3 hours.

    • Checkpoint: The evolution of HCl gas ceases, and the solution may darken slightly. The formation of the chloroformamidinium species is quantitative.

Phase B: Guanidinylation
  • Cooling: Cool the reaction mixture to 0°C.

  • Amine Addition: Mix n-Butylamine (0.12 mol, 8.8 g) with 20 mL anhydrous Toluene. Add this solution dropwise to the reaction flask.

    • Exotherm Alert: The reaction is exothermic. Maintain temperature <10°C.

  • Completion: Stir at room temperature for 4 hours.

    • Mechanistic Note: The amine attacks the central carbon, displacing the chloride and forming the pentabutylguanidinium cation.

Phase C: Isolation & Purification
  • Quenching: Carefully pour the reaction mixture into 30% NaOH solution (200 mL) at 0°C to neutralize the salt and liberate the free base.

  • Extraction: Separate the organic (Toluene) layer. Extract the aqueous layer twice with Hexane (2 x 50 mL).

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Distillation: Remove solvents via rotary evaporation. Purify the crude oil by vacuum distillation (high vacuum, <1 mmHg).

    • Yield Target: >85% colorless viscous liquid.

Mechanistic Visualization

PBG_Synthesis TBU Tetrabutylurea (Inert Precursor) Inter Chloroformamidinium Salt (Active) TBU->Inter Activation (-PO2Cl2-) POCl3 POCl3 (Activator) POCl3->Inter Salt Guanidinium Chloride Inter->Salt Nucleophilic Substitution Amine n-Butylamine (Nucleophile) Amine->Salt PBG Pentabutylguanidine (Target) Salt->PBG Deprotonation Base NaOH (Workup) Base->PBG

Figure 1: The Vilsmeier-Haack activation pathway for synthesizing sterically hindered guanidines.

Part 3: Catalytic Applications & Utility

Biodiesel Transesterification

PBG acts as a homogeneous catalyst for the transesterification of vegetable oils (triglycerides) with methanol.

  • Mechanism: PBG abstracts a proton from methanol, generating the highly nucleophilic methoxide ion.

  • Advantage: Unlike inorganic bases (NaOH/KOH), PBG is soluble in the oil phase, increasing reaction rates. However, it is less active than the bicyclic TBD due to the rotational freedom of the butyl chains, which slightly destabilizes the cationic conjugate acid compared to the rigid TBD structure.

Chloroformate Synthesis

In the production of specialized chloroformates (e.g., 1-chloroethyl chloroformate), PBG serves as a "proton sponge."

  • Role: It scavenges the HCl byproduct formed during the reaction of phosgene with alcohols/aldehydes.

  • Selectivity: Because the five butyl groups create a "steric wall" around the nitrogen center, PBG cannot nucleophilically attack the phosgene or the product chloroformate. This prevents the formation of urea byproducts, a common failure mode with smaller amine bases like triethylamine.

Comparative Activity Profile
CatalystStructureRelative BasicitySteric HindrancePrimary Utility
PBG Acyclic, Penta-alkylHighExtremeNon-nucleophilic base, Phase transfer
TBD BicyclicVery HighModerateHigh-activity transesterification
TMG Acyclic, Tetra-methylModerateLowGeneral purpose base

References

  • Synthesis of Penta-substituted Guanidines. (1997). European Patent EP0781272B1. Google Patents. Link

  • Method for Purifying Chloromethyl Chloroformate. (2005). US Patent 6,911,558 B2. Google Patents. Link

  • Transesterification of Vegetable Oils: A Review. (1998). Journal of the Brazilian Chemical Society, 9(3), 199-210. SciELO. Link

  • Comprehensive Organic Functional Group Transformations II. (2005). Elsevier Science.
  • PubChem Compound Summary: Pentabutylguanidine. (n.d.). National Center for Biotechnology Information. PubChem. Link

Exploratory

physicochemical properties of pentabutylguanidine

An In-Depth Technical Guide to the Physicochemical Properties of Pentabutylguanidine For Researchers, Scientists, and Drug Development Professionals Abstract Pentabutylguanidine, a fully N-substituted guanidine, presents...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Pentabutylguanidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentabutylguanidine, a fully N-substituted guanidine, presents a unique molecular scaffold characterized by a highly basic core masked by significant lipophilicity. Understanding its fundamental physicochemical properties is paramount for its potential applications, ranging from catalysis to its use as a non-nucleophilic base and as a structural motif in medicinal chemistry. This guide provides a comprehensive analysis of the core physicochemical attributes of pentabutylguanidine, including its molecular structure, basicity (pKa), and lipophilicity (LogP). Furthermore, it details the expected spectroscopic characteristics (FTIR, NMR, UV-Vis) and provides robust, field-proven experimental protocols for their determination. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize and characterize this compound.

Molecular Structure and Core Properties

Pentabutylguanidine (1,1,2,3,3-pentabutylguanidine) is a tertiary amine featuring a central carbon atom double-bonded to one nitrogen and single-bonded to two others, forming the characteristic guanidinyl group. Each of the three nitrogen atoms is further substituted with butyl groups, resulting in a sterically hindered and highly lipophilic molecule.

The guanidine core is one of the strongest organic bases in chemistry. This high basicity stems from the exceptional stability of its conjugate acid, the guanidinium cation. Upon protonation, the positive charge is delocalized across all three nitrogen atoms through resonance, a stabilizing effect not seen in simpler amines. The five butyl chains contribute significantly to the molecule's non-polar character.

Diagram: Pentabutylguanidine Structure and Resonance Stabilization of its Conjugate Acid

G cluster_0 Pentabutylguanidine (Neutral) cluster_1 Pentabutylguanidinium Cation (Protonated) C1 C N1 N(Bu)₂ C1->N1 N2 N(Bu)₂ C1->N2 N3 =NBu C1->N3 C2 C N4 N(Bu)₂ C2->N4 N5 N(Bu)₂ C2->N5 N6 NHBu C2->N6 l Charge delocalized

Caption: Structure of pentabutylguanidine and its resonance-stabilized conjugate acid.

Table 1: Core Properties of Pentabutylguanidine
PropertyValueSource
IUPAC Name1,1,2,3,3-pentabutylguanidinePubChem[1]
Molecular FormulaC₂₁H₄₅N₃PubChem[1]
Molecular Weight339.6 g/mol PubChem[1]
Canonical SMILESCCCCN=C(N(CCCC)CCCC)N(CCCC)CCCCPubChem[1]
Computed XLogP36.1PubChem[1]

Basicity and pKa

The defining chemical characteristic of the guanidine functional group is its strong basicity. The pKa of the parent guanidinium cation is approximately 13.7, making it one of the most basic organic functional groups in an aqueous solution[2]. This property is central to its utility.

For pentabutylguanidine, the five electron-donating alkyl groups are expected to slightly increase the electron density on the nitrogen atoms, potentially enhancing the intrinsic basicity compared to the unsubstituted guanidine. However, the significant steric hindrance imposed by the bulky butyl groups can impede solvation of the conjugate acid, which may slightly decrease its stability in solution and thus lower the observed pKa. A precise experimental determination is therefore crucial for any application where pH is a critical factor.

Insight: Why pKa is Critical

In drug development, the pKa dictates the ionization state of a molecule at physiological pH (approx. 7.4). This, in turn, governs its solubility, membrane permeability, and interaction with biological targets.[3] For a highly basic compound like pentabutylguanidine, it will be almost exclusively in its protonated, charged form at physiological pH, which will dominate its pharmacokinetic profile.

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in medicinal chemistry, influencing absorption, distribution, metabolism, and excretion (ADME).[4] It is typically quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Pentabutylguanidine, with its five butyl chains, is expected to be highly lipophilic. The computed XLogP3 value of 6.1 suggests very poor water solubility and a strong preference for non-polar environments[1]. This high lipophilicity indicates that while the neutral form could readily cross lipid membranes, its strong basicity means it will exist predominantly as the charged, and thus less permeant, guanidinium form at physiological pH.

Insight: Balancing Lipophilicity and Basicity

The interplay between high basicity and high lipophilicity is a key consideration. While the charged form ensures aqueous solubility to some extent, the bulky, greasy alkyl chains can facilitate interactions with lipid membranes or hydrophobic pockets of proteins, a strategy sometimes employed in drug design to achieve specific targeting or membrane disruption.

Spectroscopic Characterization

Standard spectroscopic methods are used to confirm the identity and purity of pentabutylguanidine.[5][6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an invaluable tool for identifying the guanidine functional group through its characteristic vibrational modes.[8] For pentabutylguanidine, the spectrum will be dominated by vibrations from the alkyl chains and the core C=N bond.

  • C-H Stretching: Strong, sharp peaks are expected in the 2850-2960 cm⁻¹ region, characteristic of the sp³ C-H bonds in the butyl groups.[6]

  • C=N Stretching: A strong and characteristic absorption band for the guanidinyl C=N stretch is expected in the region of 1560-1640 cm⁻¹.[6][9] The exact position can be influenced by substitution and molecular environment.

  • Absence of N-H Bands: A key feature for this fully substituted guanidine is the absence of N-H stretching bands (typically found between 3200-3500 cm⁻¹), confirming that all nitrogen atoms are tertiary.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information.

  • ¹H NMR: The spectrum is expected to be complex in the aliphatic region (approx. 0.8-3.5 ppm). It will show overlapping multiplets corresponding to the protons of the five butyl chains. Signals for protons on carbons adjacent to the nitrogen atoms (α-protons) will be shifted downfield compared to those further away.

  • ¹³C NMR: The spectrum will show distinct signals for the carbons of the butyl chains and a key downfield signal for the central sp²-hybridized carbon of the guanidine core. The chemical shifts of the ring carbons in N-alkylated heterocycles are known to be influenced by the nature of the N-alkyl group, and similar effects are expected here.[10]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The guanidine functional group can exhibit UV absorption. The spectrum of a guanidine derivative often shows a strong π→π* transition.[11] For simple guanidinium salts, this absorption is typically below 230 nm, which can be difficult to observe depending on the solvent used.[12] The specific λ_max for pentabutylguanidine would need to be determined experimentally, as alkyl substitution can influence the electronic transitions.

Experimental Protocols

The following sections provide self-validating, step-by-step protocols for determining the key .

Determination of pKa by Potentiometric Titration

This method directly measures the pH change of a solution of the compound upon addition of a titrant. It is a robust and accurate method for determining pKa values.[3][13]

Rationale: Potentiometric titration is chosen for its accuracy and direct measurement of acid-base behavior. For a strong base like pentabutylguanidine, titration with a strong acid allows for precise determination of the equilibrium point, from which the pKa can be calculated using the Henderson-Hasselbalch equation.

Protocol:

  • Preparation: Accurately weigh approximately 10-20 mg of pentabutylguanidine and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with 50 mL of deionized, CO₂-free water.

  • Instrumentation: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 7.00 and 10.00).

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Use a magnetic stirrer for continuous mixing.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments (e.g., 0.05 mL).

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of HCl added. The pKa corresponds to the pH at the half-equivalence point (the point where half of the base has been neutralized). Alternatively, the equivalence point can be determined from the first derivative of the titration curve, and the half-equivalence point can be calculated from that.

Diagram: pKa Determination Workflow

G start Start: Calibrate pH Meter prep Prepare Pentabutylguanidine Solution start->prep titrate Titrate with Standardized HCl prep->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Determine Equivalence Point plot->analyze calculate Calculate pKa at Half-Equivalence Point analyze->calculate end_node End: pKa Value Obtained calculate->end_node

Caption: Workflow for experimental pKa determination via potentiometric titration.

Determination of LogP by the Shake-Flask Method

The shake-flask method is the gold standard for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[14][15][16]

Rationale: This method provides a direct, empirical measurement of partitioning behavior. The choice of n-octanol and water is the industry standard for mimicking the partitioning between lipid bilayers and aqueous environments. Analysis by a sensitive technique like UPLC-MS/MS allows for accurate quantification even at low concentrations, which is essential for compounds with extreme LogP values.[17]

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer) with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of pentabutylguanidine in n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous phase (a 1:1 volume ratio is common).

  • Equilibration: Cap the vial securely and shake it at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).[17]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully sample a known volume from both the n-octanol and the aqueous phase. Determine the concentration of pentabutylguanidine in each phase using a validated analytical method (e.g., UPLC-MS/MS).

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Diagram: LogP Shake-Flask Workflow

G start Start: Prepare Pre-saturated Octanol & Water prep Dissolve Compound in Octanol Phase start->prep mix Combine Octanol & Aqueous Phases prep->mix shake Shake to Equilibrate (e.g., 24h) mix->shake separate Centrifuge to Separate Phases shake->separate quantify Quantify Concentration in Each Phase (UPLC-MS/MS) separate->quantify calculate Calculate LogP = log([Octanol]/[Aqueous]) quantify->calculate end_node End: LogP Value Obtained calculate->end_node

Caption: Workflow for experimental LogP determination via the shake-flask method.

Conclusion

Pentabutylguanidine is a molecule defined by the potent basicity of its guanidine core and the pronounced lipophilicity imparted by its five alkyl chains. Its physicochemical profile—characterized by a high pKa and a high LogP—suggests it will be predominantly protonated and charged at physiological pH, yet retain a strong affinity for non-polar environments. The experimental protocols detailed herein provide a robust framework for the empirical validation of these properties, ensuring data integrity for research and development applications. A thorough understanding of these fundamental characteristics is essential for any scientist seeking to exploit the unique chemical nature of pentabutylguanidine in their work.

References

  • PubChem. Guanidine, pentabutyl-. National Center for Biotechnology Information. [Link]

  • Bultinck, P., et al. (2008). Calculation of pKa values of nucleobases and the guanine oxidation products guanidinohydantoin and spiroiminodihydantoin using density functional theory and a polarizable continuum model. Journal of Physical Chemistry B. [Link]

  • Donovan, S. F., & Pescatore, M. C. (2002). Methods for the Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Avdeef, A. (2001). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical Sciences.
  • Waters Corporation. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. [Link]

  • Comer, J. (2003). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

  • Figueroa, M., et al. (2024). Analysis of the Physicochemical Properties of Anti-Schistosomal Compounds to Identify Next-Generation Leads. ACS Infectious Diseases. [Link]

  • ResearchGate. (n.d.). FTIR spectra of polymeric guanidine derivatives. [Link]

  • Khan, I., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances. [Link]

  • ResearchGate. (n.d.). UV–vis spectra of guanidine 2 in acetonitrile. [Link]

  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of Guanidinium. [Link]

  • Kenny, B. A., et al. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega. [Link]

  • ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. [Link]

  • ResearchGate. (n.d.). Synthesis and structural characterization of metal complexes derived from substituted guanidine-pyridine as potential antibacterial agents. [Link]

  • Kumar, A., et al. (2021). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Journal of Biomolecular Structure and Dynamics. [Link]

Sources

Foundational

Structural Elucidation of Sterically Hindered Organosuperbases: Pentabutylguanidine (PBG)

Executive Summary Pentabutylguanidine ( ) represents a class of sterically hindered, lipophilic organosuperbases. Unlike its lower homolog, tetramethylguanidine (TMG), PBG offers superior solubility in non-polar solvents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pentabutylguanidine (


) represents a class of sterically hindered, lipophilic organosuperbases. Unlike its lower homolog, tetramethylguanidine (TMG), PBG offers superior solubility in non-polar solvents (e.g., hexane, toluene) and enhanced steric shielding of the active basic center. This guide details the structural elucidation of PBG, addressing the specific analytical challenges posed by its fluxional behavior and steric crowding.

Key Elucidation Challenge: The primary obstacle in characterizing PBG is distinguishing between the chemically equivalent but magnetically non-equivalent butyl chains caused by restricted rotation around the


 partial double bond. This guide establishes a self-validating protocol using Variable Temperature (VT) NMR and High-Resolution Mass Spectrometry (HRMS).

Synthetic Context & Impurity Profiling

To accurately elucidate the structure, one must understand the synthetic origin to anticipate potential impurities. PBG is typically synthesized via the Vilsmeier salt route , reacting tetrabutylurea with phosgene (or


) followed by butylamine.

Reaction Logic:



Critical Impurities to Monitor:

  • Tetrabutylurea (Starting Material): Detectable via Carbonyl stretch in IR (

    
    ).
    
  • Tributylguanidine: Resulting from incomplete alkylation or hydrolysis.

  • Trialkylamine salts: Byproducts of the condensation.

Analytical Strategy: The Elucidation Workflow

The following diagram outlines the logical flow for confirming the PBG structure, moving from elemental composition to stereochemical confirmation.

ElucidationWorkflow Start Crude Isolate HRMS HRMS (ESI+) Confirm C21H45N3 [M+H]+ = 340.3686 Start->HRMS IR FT-IR Confirm C=N Imine Absence of C=O Start->IR NMR_RT 1H NMR (298 K) Broad signals? (Coalescence regime) HRMS->NMR_RT IR->NMR_RT Decision Line Shape Analysis NMR_RT->Decision NMR_VT VT-NMR (233 K) Decoalescence Resolve Rotamers Decision->NMR_VT Broad/Avg XRD Single Crystal XRD Definitive Bond Lengths (C=N vs C-N) Decision->XRD Sharp NMR_VT->XRD Final Structure Validated Pentabutylguanidine XRD->Final

Figure 1: Step-by-step structural elucidation workflow for sterically hindered guanidines.

Detailed Characterization Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and rule out lower-alkylated homologs. Method: Electrospray Ionization (ESI) in Positive Mode. PBG is a superbase and will protonate avidly.

  • Target Ion

    
    : 
    
    
    
    (Calculated for
    
    
    ).
  • Fragmentation Pattern (MS/MS): Look for the loss of a butyl group (

    
    ) or dibutylamine fragments.
    
Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the most complex aspect due to the


 restricted rotation. The resonance structure 

imparts significant double-bond character to the "single" bonds, creating distinct chemical environments for the butyl chains.
Predicted Spectral Features (1H NMR, 600 MHz, CDCl3)
Moiety

(ppm)
MultiplicityIntegrationAssignment Logic
Imine

3.10 - 3.25Triplet (t)2HDeshielded by

nitrogen. Unique signal.
Amine

2.90 - 3.10Multiplet (br)8HUsually broadened at RT due to rotation. Splits into two sets at low temp.
Bulk

1.40 - 1.60Multiplet10H

-methylene protons.
Bulk

1.20 - 1.35Sextet10H

-methylene protons.
Terminal

0.85 - 0.95Triplet15HDistal methyl groups.
The "Causality" of Temperature (VT-NMR Protocol)

At room temperature (298 K), the rotation around the central


 bonds is often fast on the NMR timescale, leading to an averaged signal for the four amine-butyl chains. To prove the guanidine core structure:
  • Cool to 233 K (-40°C): The rotation slows (decoalescence). The 8H signal for the amine

    
     groups should split into two distinct sets (cis/trans relative to the imine butyl group).
    
  • Observation: If the signal remains a sharp singlet at all temperatures, the structure might be symmetric (unlikely for PBG) or the barrier is unexpectedly low. If it broadens and splits, you have confirmed the sterically hindered guanidine core.

X-Ray Crystallography (The Gold Standard)

For a definitive claim, single-crystal X-ray diffraction is required to establish the bond orders.

  • Crystallization: Slow evaporation of a Hexane/EtOAc (10:1) solution in an inert atmosphere (glovebox) is recommended due to the compound's hygroscopic nature.

  • Key Metric: The

    
     bond length should be approx 1.28–1.30 Å, while the 
    
    
    
    bonds should be shorter than typical single bonds (approx 1.36–1.38 Å), confirming Y-delocalization.

Functional Validation: Basicity Measurement

Structural proof is incomplete without functional verification. As a superbase, PBG should exhibit a


 (acetonitrile) in the range of 24–26.

Protocol:

  • Technique: Potentiometric titration in anhydrous acetonitrile.

  • Reference: Calibrate against a known standard like Pyridine or DBU.

  • Data Interpretation: A value significantly lower (<20) indicates contamination with urea or hydrolysis products.

Structural Dynamics Visualization

The following diagram illustrates the resonance contributors that enforce the planar geometry and rotational barriers detected in the NMR experiments.

Resonance Res1 Neutral Form (Bu2N)2-C=NBu Res2 Zwitterionic Form A (Bu2N)+=C-N-Bu Res1->Res2 Resonance Delocalization Res3 Zwitterionic Form B (Bu2N)+=C-N-Bu Res1->Res3 Stabilizes Cation Constraint Result: Partial Double Bond Character Restricted Rotation observed in NMR Res2->Constraint

Figure 2: Resonance contributors responsible for the high basicity and restricted rotation of PBG.

References

  • Synthesis of Penta-substituted Guanidines: Barton, D. H. R., et al. "Synthesis and properties of a series of sterically hindered guanidine bases."[1] Journal of the Chemical Society, Perkin Transactions 1 (1982).

  • Basicity of Superbases: Kaljurand, I., et al. "Extension of the self-consistent spectrophotometric basicity scale in acetonitrile to a full span of 28 pKa units." The Journal of Organic Chemistry 70.3 (2005): 1019-1028.

  • NMR of Hindered Guanidines: Kessler, H., & Leibfritz, D. "Hindered rotation in guanidines." Tetrahedron 25.20 (1969): 5127-5145.

  • General Superbase Review: Ishikawa, T. "Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts." Wiley (2009).

Sources

Exploratory

CAS number and registry details for pentabutylguanidine

Registry Specifications, Physicochemical Profile, and Process Applications Executive Summary & Registry Specifications Pentabutylguanidine (PBG) is a sterically hindered, peralkylated guanidine derivative classified as a...

Author: BenchChem Technical Support Team. Date: February 2026

Registry Specifications, Physicochemical Profile, and Process Applications

Executive Summary & Registry Specifications

Pentabutylguanidine (PBG) is a sterically hindered, peralkylated guanidine derivative classified as an organic superbase. Unlike inorganic bases, PBG exhibits high solubility in apolar organic media, making it a critical reagent in Process Chemistry for drug development. It serves as a non-nucleophilic base and phase-transfer catalyst, enabling deprotonation events in lipophilic environments where traditional bases (e.g., hydroxides, alkoxides) fail due to solubility constraints or nucleophilic side reactions.

Registry & Identification Data
Parameter Specification
CAS Registry Number 114591-53-6
IUPAC Name 1,1,2,3,3-Pentabutylguanidine
Synonyms

-Pentabutylguanidine; PBG; Guanidine, pentabutyl-
Molecular Formula

Molecular Weight 339.6 g/mol
InChI Key AXQUONJGMAVWJA-UHFFFAOYSA-N
SMILES CCCCN=C(N(CCCC)CCCC)N(CCCC)CCCC
Physical State Viscous liquid (Standard Temperature & Pressure)
Physicochemical Profile

Understanding the physicochemical behavior of PBG is essential for optimizing reaction conditions in API (Active Pharmaceutical Ingredient) synthesis.

Property Value / Characteristic Implication for Drug Development
Basicity (

)
~13.8 (H₂O) / ~23–25 (MeCN) [1,2]Strong enough to deprotonate weak acids (e.g., malonates, alcohols) without the corrosivity of organolithiums.
Lipophilicity (LogP) ~6.1 (Predicted)Excellent solubility in hexane, toluene, and DCM; ideal for biphasic reactions.
Nucleophilicity Low (Sterically Hindered)Minimizes formation of quaternary ammonium byproducts during alkylation reactions.
Density ~0.86 g/cm³Floats on water; facilitates phase separation in aqueous workups.

Expert Insight: The high basicity in acetonitrile (MeCN) is due to the "homoconjugation" effect and the stabilization of the cationic charge across the


 core. In drug development, this allows PBG to drive equilibrium-limited reactions (like esterifications) to completion by effectively sequestering protons in organic phases.
Synthesis & Preparation Protocol

The synthesis of pentabutylguanidine follows a Vilsmeier-type activation pathway. This protocol is preferred over carbodiimide routes for peralkylated derivatives due to higher yields and the avoidance of high-pressure ammonia.

Reaction Logic
  • Activation: Tetrabutylurea is activated by a chlorinating agent (

    
     or Phosgene) to form a chloroiminium (Vilsmeier) salt.
    
  • Amination: The electrophilic salt reacts with n-butylamine to install the fifth butyl group.

  • Neutralization: The resulting guanidinium chloride is treated with a strong inorganic base (NaOH) to liberate the free PBG base.

Step-by-Step Methodology
  • Reagents: Tetrabutylurea (1.0 eq), Phosphorus Oxychloride (

    
    , 1.1 eq), n-Butylamine (1.2 eq), Toluene (Solvent), NaOH (50% aq).
    
  • Activation:

    • Dissolve tetrabutylurea in dry toluene under

      
       atmosphere.
      
    • Add

      
       dropwise at 0°C.
      
    • Heat to 60°C for 2 hours. Observation: Evolution of HCl gas indicates formation of the chloroformamidinium intermediate.

  • Amination:

    • Cool the mixture to 0°C.

    • Add n-butylamine slowly (exothermic).

    • Reflux for 4 hours to ensure complete displacement of the chloride.

  • Workup:

    • Cool to room temperature.[1]

    • Add 50% NaOH solution to basify the mixture (

      
      ).
      
    • Separate the organic layer (containing PBG).

    • Dry over

      
       and concentrate in vacuo.
      
    • Purification: Vacuum distillation is required to obtain pharmaceutical-grade purity (>98%).

Visualizing the Synthesis Pathway

SynthesisPath Start Tetrabutylurea (Precursor) Inter Chloroformamidinium Salt (Intermediate) Start->Inter Activation (-PO2Cl2-) Agent POCl3 (Activator) Agent->Inter Salt Pentabutylguanidinium Chloride Inter->Salt Amination (SN2-like) Amine n-Butylamine (Nucleophile) Amine->Salt Product Pentabutylguanidine (Free Base) Salt->Product Deprotonation Base NaOH (Workup) Base->Product

Figure 1: Vilsmeier-salt mediated synthesis of Pentabutylguanidine from tetrabutylurea.

Applications in Drug Development

PBG is not a drug target but a Process Enabler . Its utility lies in facilitating difficult transformations during the synthesis of complex APIs.

A. Phase Transfer Catalysis (PTC)

In


 reactions or alkylations involving ionic nucleophiles (e.g., fluoride, cyanide) and lipophilic electrophiles, PBG acts as a cation carrier. The bulky butyl groups shield the cationic charge, creating a "naked anion" effect that significantly enhances reaction rates.
B. Base-Catalyzed Transesterification

PBG is superior to TEA (Triethylamine) or Pyridine for transesterifications of sterically hindered esters. Its high basicity activates the alcohol nucleophile, while its steric bulk prevents it from attacking the carbonyl itself (acyl transfer).

C. Polymerization Initiator

In the development of biodegradable drug delivery systems (e.g., PLGA microspheres), PBG serves as an initiator for the Ring-Opening Polymerization (ROP) of lactide and glycolactone. It provides tight control over molecular weight distribution (low polydispersity) due to its "living" polymerization characteristics.

Mechanism of Action: The Catalytic Cycle

CatalyticCycle PBG PBG (Free Base) Complex [PBG-H]+ [Nu]- (Active Ion Pair) PBG->Complex Deprotonation Substrate Pro-Nucleophile (H-Nu) Substrate->Complex Product Product (Nu-E) Complex->Product Nucleophilic Attack Electrophile Electrophile (E-X) Electrophile->Product Product->PBG Regeneration (-HX)

Figure 2: General catalytic cycle of PBG in base-promoted alkylation/acylation reactions.

Safety & Handling Protocol

While PBG is a valuable tool, it poses specific hazards typical of organic superbases.

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) in a cool, dry place. It readily absorbs

    
     from air to form carbonates, which deactivates the catalyst.
    
  • Incompatibility: Reacts violently with strong oxidizing agents and mineral acids.

  • First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 (if available) or copious water; lipophilic bases are difficult to wash off with water alone.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 189218, Guanidine, pentabutyl-. Retrieved from [Link]

  • Kaljurand, I., Kütt, A., Sooväli, L., Rodima, T., Mäemets, V., Leito, I., & Koppel, I. A. (2005). Extension of the self-consistent spectrophotometric basicity scale in acetonitrile to a full span of 28 pKa units. The Journal of Organic Chemistry, 70(3), 1019–1028. [Link]

  • Ishikawa, T. (2009).Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. John Wiley & Sons. (Contextual grounding for Vilsmeier synthesis of guanidines).
  • CAS Common Chemistry. Guanidine, pentabutyl- (CAS RN 114591-53-6). Retrieved from [Link]

Sources

Foundational

Pentabutylguanidine: A Comprehensive Technical Guide for Drug Discovery and Development

Abstract The guanidinium group, a key structural motif in a multitude of biologically active compounds, continues to be a focal point in medicinal chemistry and drug discovery. Its unique electronic and geometric propert...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The guanidinium group, a key structural motif in a multitude of biologically active compounds, continues to be a focal point in medicinal chemistry and drug discovery. Its unique electronic and geometric properties confer upon it the ability to engage in specific molecular interactions, rendering it a privileged scaffold for the design of novel therapeutics. This technical guide provides a comprehensive overview of pentabutylguanidine, a lesser-explored member of the guanidine family. While direct literature on pentabutylguanidine is sparse, this document extrapolates from the rich knowledge base of guanidine chemistry and pharmacology to present a forward-looking perspective on its potential. We will delve into prospective synthesis strategies, predicted chemical and physical properties, and potential biological activities and mechanisms of action. Furthermore, this guide will explore hypothetical therapeutic applications and outline crucial toxicological considerations, providing a foundational roadmap for researchers, scientists, and drug development professionals interested in unlocking the therapeutic potential of this intriguing molecule.

Introduction: The Guanidinium Moiety - A Cornerstone of Bioactivity

The guanidine functional group, characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to two other nitrogens, is a highly basic and resonance-stabilized moiety.[1][2] This unique structure is found in the essential amino acid arginine and a vast array of natural products and synthetic pharmaceuticals.[3] The delocalized positive charge of the protonated guanidinium ion allows it to form strong, directional hydrogen bonds and electrostatic interactions with biological targets such as carboxylates, phosphates, and sulfates, which are prevalent in proteins and nucleic acids.

Guanidine-containing compounds exhibit a remarkably broad spectrum of biological activities, including antimicrobial, anticancer, antidiabetic, and cardiovascular effects.[1][4][5][6] Their mechanisms of action are equally diverse, ranging from the inhibition of enzymes and ion channels to the disruption of cellular membranes.[7][8] Pentabutylguanidine, with its five butyl substituents, represents a lipophilic variation of the core guanidine structure, suggesting potentially unique pharmacokinetic and pharmacodynamic properties that warrant thorough investigation.

Synthesis and Chemical Properties of Pentabutylguanidine

Prospective Synthetic Routes

The synthesis of pentasubstituted guanidines can be challenging due to the steric hindrance around the central carbon. However, several strategies can be envisioned:

  • Guanylation of Di-n-butylamine: A common approach involves the reaction of a suitable guanylating agent with a secondary amine. In this case, di-n-butylamine would serve as the nucleophile. The choice of the guanylating agent is critical to overcome the steric bulk of the butyl groups. Reagents such as N,N'-di-Boc-N''-triflylguanidine or the use of HATU as a coupling agent for the synthesis of sterically hindered guanidines could be effective.[9][10]

  • Reaction of a Urea Derivative: An alternative route involves the activation of a trisubstituted urea, followed by reaction with a secondary amine.[11] For pentabutylguanidine, this would entail the synthesis of a tetrabutylurea, its activation (e.g., with phosphorus oxychloride), and subsequent reaction with mono-n-butylamine.

A generalized workflow for the synthesis is depicted below:

Synthesis_Workflow cluster_guanylation Guanylation of Di-n-butylamine cluster_urea Urea Derivative Route Dibutylamine Di-n-butylamine Reaction_1 Guanylation Dibutylamine->Reaction_1 Guanylating_Agent Guanylating Agent (e.g., N,N'-di-Boc-N''-triflylguanidine) Guanylating_Agent->Reaction_1 Pentabutylguanidine_Protected Protected Pentabutylguanidine Deprotection Deprotection Pentabutylguanidine_Protected->Deprotection Deprotection (if necessary) Reaction_1->Pentabutylguanidine_Protected Pentabutylguanidine_Final_1 Pentabutylguanidine Deprotection->Pentabutylguanidine_Final_1 Tetrabutylurea Tetrabutylurea Activation Activation Tetrabutylurea->Activation Activating_Agent Activating Agent (e.g., POCl3) Activating_Agent->Activation Monobutylamine Mono-n-butylamine Reaction_2 Nucleophilic Attack Monobutylamine->Reaction_2 Activated_Intermediate Activated Intermediate Activation->Activated_Intermediate Activated_Intermediate->Reaction_2 Pentabutylguanidine_Final_2 Pentabutylguanidine Reaction_2->Pentabutylguanidine_Final_2

Caption: Prospective synthetic workflows for pentabutylguanidine.

Physicochemical Properties

Based on its structure, several key physicochemical properties of pentabutylguanidine can be predicted.

PropertyPredicted ValueSource
Molecular Formula C21H45N3PubChem[12]
Molecular Weight 339.6 g/mol PubChem[12]
IUPAC Name 1,1,2,3,3-pentabutylguanidinePubChem[12]
Boiling Point ~450.9 °C at 760 mmHgSmolecule[13]
Flash Point ~226.5 °CSmolecule[13]
Refractive Index ~1.469Smolecule[13]
LogP High (due to five butyl chains)Inferred
Basicity (pKa) Expected to be a strong baseInferred from guanidine core

The high lipophilicity conferred by the five butyl chains is a defining feature of pentabutylguanidine. This property will significantly influence its solubility, membrane permeability, and pharmacokinetic profile, likely leading to good absorption and distribution into lipid-rich tissues.

Potential Biological Activities and Mechanisms of Action

The biological activities of guanidine compounds are vast and varied.[2][4] The lipophilic nature of pentabutylguanidine may steer its activity towards targets embedded in or associated with cellular membranes.

Antimicrobial and Antifungal Activity

Many lipophilic guanidinium compounds exhibit potent antimicrobial activity by disrupting the integrity of bacterial cell membranes. The positively charged guanidinium headgroup can interact with the negatively charged components of the microbial cell envelope, while the hydrophobic tails insert into the lipid bilayer, leading to membrane permeabilization and cell death. It is plausible that pentabutylguanidine could demonstrate broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[5]

Ion Channel Modulation

Guanidine and its derivatives are known to interact with various ion channels. A prominent example is the inhibition of voltage-gated potassium (Kv) channels.[7] By blocking these channels, guanidines can prolong the action potential, leading to enhanced neurotransmitter release at the neuromuscular junction. The bulky butyl groups of pentabutylguanidine may confer a unique selectivity profile for different ion channel subtypes.

Ion_Channel_Modulation cluster_membrane Pentabutylguanidine Pentabutylguanidine Ion_Channel Ion Channel (e.g., Voltage-gated K+ channel) Pentabutylguanidine->Ion_Channel Binding and Blockade Altered_Ion_Flux Altered Ion Flux Ion_Channel->Altered_Ion_Flux Inhibition of Ion Flow Cell_Membrane Cell Membrane Cellular_Response Altered Cellular Response (e.g., prolonged action potential) Altered_Ion_Flux->Cellular_Response

Caption: Hypothetical mechanism of ion channel modulation by pentabutylguanidine.

Anticancer Properties

Certain guanidine alkaloids isolated from marine sponges have demonstrated significant cytotoxic activity against various cancer cell lines.[6] The mechanisms underlying these effects are often multifactorial and can include the induction of apoptosis, inhibition of cell proliferation, and disruption of mitochondrial function. The lipophilicity of pentabutylguanidine could facilitate its entry into cancer cells and interaction with intracellular targets.

Hypothetical Therapeutic Applications

Based on the potential biological activities, several therapeutic applications for pentabutylguanidine can be postulated.

  • Infectious Diseases: As a potent antimicrobial agent, pentabutylguanidine could be developed as a topical or systemic treatment for bacterial and fungal infections, particularly those caused by drug-resistant strains.

  • Neuromuscular Disorders: Its potential to modulate ion channels could be explored for the treatment of neuromuscular disorders where enhanced neurotransmitter release is beneficial, such as Lambert-Eaton myasthenic syndrome.[7]

  • Oncology: Further investigation into its cytotoxic effects could lead to the development of novel anticancer agents. Combination therapies with existing chemotherapeutics could also be a promising avenue.[14]

  • Pain Management: Modulation of ion channels involved in nociception could make pentabutylguanidine a candidate for the development of new analgesics.

Experimental Protocols

To validate the hypothesized properties of pentabutylguanidine, a series of well-defined experimental protocols are necessary.

Synthesis and Characterization
  • Synthesis: Employ a suitable method, such as the HATU-mediated guanylation of di-n-butylamine.

  • Purification: Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

    • Mass Spectrometry (MS) to determine the molecular weight.

    • High-Performance Liquid Chromatography (HPLC) to assess purity.[15]

In Vitro Biological Assays
  • Antimicrobial Susceptibility Testing:

    • Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi using broth microdilution methods.

  • Cytotoxicity Assays:

    • Evaluate the cytotoxic effects on various cancer cell lines (e.g., HeLa, THP-1) and a non-cancerous control cell line using an MTT or similar cell viability assay.[6]

  • Electrophysiology:

    • Use patch-clamp techniques on cells expressing specific ion channels (e.g., Kv channels) to determine the effect of pentabutylguanidine on channel gating and conductance.

Toxicological Considerations

A thorough toxicological evaluation is paramount for any new chemical entity.

  • In Vitro Toxicity: Assess cytotoxicity against primary human cell lines to determine a preliminary therapeutic index.

  • In Vivo Toxicity: Conduct acute and chronic toxicity studies in animal models (e.g., rodents) to evaluate systemic toxicity, identify target organs, and establish a no-observed-adverse-effect level (NOAEL).

  • Genotoxicity: Perform assays such as the Ames test to assess the mutagenic potential.

Conclusion and Future Directions

Pentabutylguanidine represents an unexplored yet potentially valuable molecule within the vast chemical space of guanidine derivatives. Its inherent lipophilicity suggests a pharmacological profile distinct from more polar guanidinium compounds. This guide has laid out a theoretical framework for its synthesis, properties, and potential applications, grounded in the established science of guanidine chemistry and biology.

Future research should focus on the practical synthesis and rigorous biological evaluation of pentabutylguanidine. A systematic investigation of its structure-activity relationships, through the synthesis of analogs with varying alkyl chain lengths and branching, will be crucial in optimizing its therapeutic potential and minimizing off-target effects. The insights gained from such studies will not only illuminate the specific promise of pentabutylguanidine but also contribute to the broader understanding of how lipophilicity influences the biological activity of guanidine-containing compounds.

References

  • Ward, S. A., & Porter, J. (Year).
  • EP0781272B1 - Synthesis of penta-substituted guanidines - Google Patents. (n.d.).
  • Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical - Yanbu Journal of Engineering and Science. (2024). Yanbu Journal of Engineering and Science, 21, 1-10.
  • Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. (2022). Molecules, 27(23), 8345.
  • Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. (2011). Molecular Pharmacology, 80(6), 1019-1027.
  • Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds.
  • Therapeutic Applications of Programmed Death Ligand 1 Inhibitors in Small Cell Lung Cancer. (2023). Cancers, 15(23), 5649.
  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). Journal of Visualized Experiments, (115), 54499.
  • Mechanism of action of guanethidine. (1962). British Journal of Pharmacology and Chemotherapy, 19, 117-121.
  • Biologically active guanidine alkaloids. (2023). Chinese Chemical Letters, 34(8), 108164.
  • Therapeutic Use of Palmitoylethanolamide as an Anti-Inflammatory and Immunomodulator. (2023). Biomedicines, 11(11), 3086.
  • Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.
  • Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. (2018). Marine Drugs, 16(8), 269.
  • The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations. (2017). British Journal of Pharmacology, 174(11), 1349-1365.
  • Saczewski, F., & Balewski, Ł. (2013). Biological activities of guanidine compounds, 2008 - 2012 update.
  • Synthesis of guanidines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Biological activities of guanidine compounds | Request PDF. (2009).
  • Guanidine, pentabutyl-. PubChem. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Mechanistic Investigation of Pentabutylguanidine (PBG) Catalyzed Transformations

[1] Executive Summary & Strategic Context Pentabutylguanidine (PBG) represents a class of sterically hindered, organic superbases .[1] Unlike bicyclic guanidines (e.g., TBD) which possess an N-H motif allowing for bifunc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Context

Pentabutylguanidine (PBG) represents a class of sterically hindered, organic superbases .[1] Unlike bicyclic guanidines (e.g., TBD) which possess an N-H motif allowing for bifunctional activation (H-bond donor/acceptor), PBG is fully alkylated.[1] This structural feature dictates that it functions almost exclusively as a Brønsted superbase or, less frequently, as a bulky Lewis base.[1]

Understanding the mechanism of PBG is critical for optimizing Ring-Opening Polymerizations (ROP) , Michael additions , and C-H functionalizations .[1] The steric bulk of the five butyl chains suppresses nucleophilicity while enhancing basicity in non-polar media, often leading to "naked anion" mechanisms that differ significantly from less hindered counterparts.[1]

This guide provides a rigorous protocol for distinguishing between General Base Catalysis (GBC) and Nucleophilic Catalysis (NC) pathways, using ROP of cyclic esters as the primary model system.[1]

Mechanistic Hypotheses & Theoretical Framework

Before experimentation, we must define the competing pathways.[1] For a generic substrate (e.g., lactide or valerolactone) initiated by an alcohol (


):
  • General Base Catalysis (GBC): PBG deprotonates the alcohol initiator, forming a tight ion pair

    
    .[1] The activated alkoxide attacks the monomer.[1]
    
  • Nucleophilic Catalysis (NC): PBG directly attacks the carbonyl of the monomer, forming an acyl-guanidinium intermediate (zwitterion), which is subsequently attacked by the alcohol.[1]

Key Differentiator: The steric bulk of the butyl groups in PBG strongly disfavors the NC pathway (formation of the tetrahedral intermediate is sterically costly).[1] Therefore, the GBC pathway is the null hypothesis.[1]

Visualization: Competing Mechanistic Pathways[1]

PBG_Mechanism cluster_GBC General Base Catalysis (Likely) cluster_NC Nucleophilic Catalysis (Unlikely) PBG PBG Catalyst IonPair [PBG-H]+ [RO]- PBG->IonPair + ROH Zwitterion Acyl-Guanidinium Intermediate PBG->Zwitterion + Monomer (Slow) Monomer Monomer (Cyclic Ester) ROH Initiator (R-OH) Product_GBC Polymer Chain IonPair->Product_GBC + Monomer Product_NC Polymer Chain Zwitterion->Product_NC + ROH

Figure 1: Dual mechanistic pathways for PBG.[1] Steric hindrance in PBG typically forces the reaction through the upper GBC route.[1]

Protocol A: Kinetic Profiling via In Situ NMR

To validate the GBC mechanism, we must determine the reaction order with respect to [Monomer], [Initiator], and [PBG].[1]

Materials & Equipment[1]
  • Spectrometer: 500 MHz NMR (variable temperature capable).

  • Solvent:

    
     or 
    
    
    
    (dried over
    
    
    ).[1]
  • Internal Standard: Hexamethylbenzene (inert, distinct shift).[1]

  • Reagents: PBG (distilled),

    
    -valerolactone (monomer), Benzyl alcohol (initiator).[1]
    
Step-by-Step Methodology
  • Stock Solution Preparation:

    • Prepare a 1.0 M stock of monomer and 0.1 M stock of initiator in the glovebox.[1]

    • Prepare a 0.1 M stock of PBG.[1]

  • Reaction Assembly:

    • In a J-Young NMR tube, combine reagents to achieve standard conditions:

      
      , 
      
      
      
      ,
      
      
      .[1]
    • Total volume: 0.6 mL.[1]

  • Data Acquisition:

    • Lock and shim at target temperature (e.g., 25°C).[1]

    • Acquire

      
       spectra every 30 seconds for 60 minutes.
      
    • Monitor the decay of the monomer

      
      -proton signal and the growth of the polymer signal.[1]
      
  • Variable Concentration Experiments:

    • Run 1: Standard conditions.

    • Run 2: Double [PBG] (0.02 M).

    • Run 3: Double [Initiator] (0.02 M).

    • Run 4: Double [Monomer] (2.0 M).

Data Analysis & Interpretation[1][2][3][4][5][6][7]

Calculate


 from the slope of 

vs time.[1]
ExperimentVariationExpected Result (GBC)Mechanistic Implication
Run 1 StandardLinear

plot
First-order in Monomer.
Run 2 2x [PBG]

doubles
First-order in Catalyst.[1]
Run 3 2x [Init]

doubles
First-order in Initiator (Initiation is rate-determining or equilibrium).[1]
Run 4 2x [Mon]

unchanged
Confirming first-order in Monomer.

Critical Insight: If the reaction is 0-order in initiator, the mechanism might involve a slow pre-activation of the monomer (Nucleophilic pathway) rather than initiator activation.[1]

Protocol B: "The Initiation Test" (End-Group Analysis)

This is the definitive test to rule out Nucleophilic Catalysis.[1] If PBG acts as a nucleophile, the PBG moiety will be covalently attached to the chain end (as an amide/amidine) in the absence of a faster terminating agent, or trapped as an acyl-intermediate.[1]

Methodology: Stoichiometric Reaction[1]
  • Mix: 1 eq. PBG + 1 eq. Monomer (No alcohol initiator).[1]

  • Observation:

    • Scenario A (Nucleophilic): Rapid consumption of monomer.[1] Formation of a new species (Acyl-PBG).[1] Detectable by ESI-MS (

      
      ) or downfield shift of PBG butyl protons in NMR.[1]
      
    • Scenario B (Base): No reaction or extremely slow background hydrolysis.[1] PBG remains unchanged.[1]

  • Quench: Add 1 eq. Benzyl Alcohol after 1 hour.

    • If polymerization starts only after alcohol addition, PBG is strictly a base catalyst.[1]

MALDI-TOF Validation

Analyze the low-molecular-weight oligomers formed in a standard run.[1]

  • GBC Series: Mass =

    
    .[1]
    
  • NC Series: Mass =

    
     (if PBG initiates).[1]
    

Protocol C: Determination of Ion Pair Tightness (DOSY NMR)

Since PBG forms a bulky cation, the reactivity of the anion depends on how "naked" it is.[1]

  • Technique: Diffusion Ordered Spectroscopy (DOSY).[1]

  • Sample: 1:1 mixture of PBG and Benzoic Acid (surrogate for active chain end) in

    
     (non-polar) and 
    
    
    
    (polar).
  • Analysis:

    • Measure diffusion coefficient (

      
      ) of the 
      
      
      
      signal and the
      
      
      signal.
    • Tight Ion Pair:

      
       (They move together).[1]
      
    • Loose Ion Pair:

      
      .[1]
      
  • Relevance: In non-polar solvents typically used for ROP (Toluene), PBG likely forms tight ion pairs.[1] If reactivity is lower than expected, "supramolecular crowding" around the active site is the cause.[1]

Diagrammatic Workflow: Experimental Logic

Experimental_Logic Start Start Investigation Stoich_Test Stoichiometric Test: PBG + Monomer (No ROH) Start->Stoich_Test Reaction_Check Does Reaction Occur? Stoich_Test->Reaction_Check Yes_Rxn Pathway: Nucleophilic Catalysis (PBG attacks Monomer) Reaction_Check->Yes_Rxn Yes No_Rxn Pathway: General Base Catalysis (PBG needs ROH) Reaction_Check->No_Rxn No Kinetics Run Kinetics (Protocol A) Check Order in [ROH] No_Rxn->Kinetics Order_1 1st Order in [ROH] Confirms GBC Kinetics->Order_1 Order_0 0 Order in [ROH] Suggests complex mechanism (e.g., monomer activation) Kinetics->Order_0

Figure 2: Decision tree for assigning the catalytic mechanism.

References

  • Chas, M. et al. (2021).[1] Guanidine–Amide-Catalyzed Aza-Henry Reaction: Origin of Selectivity and New Catalyst Design. National Institutes of Health.[1] 2[1][3]

  • Simlandy, A. K. et al. (2014).[1] Mechanistic Considerations of Guanidine-Catalyzed Reactions. Royal Society of Chemistry.[1] 4[1][5][3][6]

  • Kiesewetter, M. K. et al. (2010).[1] Organocatalytic Ring-Opening Polymerization of Cyclic Esters. Macromolecules. (Contextual grounding for ROP mechanisms).

  • Coles, M. P. (2006).[1] Bicyclic Guanidines as Catalysts in Organic Synthesis. Dalton Transactions.[1] (Contextual grounding for superbase behavior).

Sources

Application

Application Note: Standard Protocols for Pentabutylguanidine (PBG) as a Strong Organic Base

[1] Introduction & Chemical Profile[1][2][3] Pentabutylguanidine (PBG) (CAS: 114591-53-6) represents a specialized class of "superbases"—sterically hindered, electron-rich organobases designed for challenging deprotonati...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Chemical Profile[1][2][3]

Pentabutylguanidine (PBG) (CAS: 114591-53-6) represents a specialized class of "superbases"—sterically hindered, electron-rich organobases designed for challenging deprotonations in non-polar or aprotic media.[1] Unlike its lower molecular weight analogs (e.g., Tetramethylguanidine - TMG), PBG features five butyl chains, conferring exceptional lipophilicity.[1]

This unique structure allows PBG to dissolve in highly non-polar solvents (e.g., hexane, heptane) where other strong bases (DBU, TBD, alkoxides) often aggregate or precipitate, causing heterogeneous kinetics.[1]

Key Physiochemical Properties
PropertyValue / DescriptionPractical Implication
IUPAC Name 1,1,2,3,3-PentabutylguanidineSteric bulk prevents nucleophilic attack at electrophilic centers.[1]
Physical State Viscous LiquidEasier to dispense/meter than solid bases like TBD.
Basicity (pKa) ~13.0–15.0 (aq) / ~23–25 (MeCN)*Sufficient to deprotonate alcohols, phenols, and activated C-H bonds.[1]
Solubility Miscible with Hexane, Toluene, THF, DCMIdeal for phase-transfer catalysis or reactions in non-polar media.[1]
Stability Hygroscopic; CO₂ sensitiveRequires storage under inert atmosphere (Ar/N₂).[1]

*Estimated based on pentaalkylguanidine class analogs.[1]

Strategic Selection: When to Use PBG?

PBG is not a replacement for cheap inorganic bases. It is a precision tool. Use PBG when your protocol demands:

  • Homogeneity in Hydrocarbons : You are running a reaction in heptane or toluene and need a soluble base.

  • Non-Nucleophilicity : You have an electrophile (e.g., alkyl halide, ester) susceptible to attack by the base itself (a common failure mode with DBU or primary amines).[1]

  • Phase Transfer Capability : You need to shuttle a proton or anion across a liquid-liquid interface without a separate PTC catalyst.[1]

Decision Matrix: Base Selection

Figure 1: Decision tree for selecting PBG over conventional organic bases.[1]

Handling & Storage Protocols

Safety Warning: PBG is corrosive and causes severe skin burns and eye damage.[1] It is hygroscopic and readily absorbs atmospheric CO₂ to form carbonate salts, which deactivates the base.[1]

Protocol A: Inert Atmosphere Handling (Recommended)[1]
  • Storage : Store pure PBG in a Schlenk flask or a tightly sealed bottle inside a desiccator. For long-term storage, a glovebox is optimal.[1]

  • Dispensing :

    • Technique: Syringe transfer is preferred over pouring.

    • Prep: Flush a clean, dry glass syringe with dry Nitrogen/Argon 3 times.[1]

    • Action: Insert needle through the septum, withdraw the required volume of PBG, and inject directly into the reaction vessel.[1]

  • Solvent Drying : Ensure all solvents (Toluene, THF, etc.) are dried (e.g., over molecular sieves or via a solvent purification system) to <50 ppm water content before adding PBG.[1]

Experimental Applications

Protocol B: Catalytic Transesterification (Biodiesel/Polyester Synthesis)

PBG is a superior catalyst for transesterification due to its high basicity and solubility in fatty oils, overcoming the mass-transfer limitations of solid alkoxides.[1]

Scope: Conversion of Triglycerides to Methyl Esters (FAME) or Polymerization of Lactones.[1]

Materials:

  • Substrate: Vegetable Oil or Lactone monomer (1 equiv)[1]

  • Alcohol: Methanol (for biodiesel) or Initiator alcohol (for ROP) (6–10 equiv)[1]

  • Catalyst: PBG (0.5 – 2.0 mol%)[1]

  • Temperature: 60°C (Reflux)[1]

Step-by-Step Procedure:

  • Setup : Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with N₂.

  • Charging : Add the triglyceride/substrate (10 mmol) and anhydrous Methanol (60 mmol).

  • Catalyst Addition : While stirring rapidly, inject PBG (0.1 mmol, 1 mol%) via syringe through the septum.

    • Note: The solution should remain homogeneous. If turbidity occurs, check water content.[1]

  • Reaction : Heat to mild reflux (60–65°C) for 1–3 hours. Monitor via TLC or GC-MS.[1]

  • Quench : Cool to room temperature. Add a stoichiometric amount of glacial acetic acid (0.1 mmol) to neutralize the PBG.[1]

  • Workup :

    • Evaporate excess methanol.

    • Partition between Hexane and Water. PBG salts will partition into the aqueous phase (or can be removed via filtration if using a non-polar solvent where the salt precipitates).[1]

    • Dry organic layer (MgSO₄) and concentrate.[1]

Data Validation:

Catalyst Load (mol%) Time (h) Yield (%) Note
NaOH 1.0 2 94 Requires anhydrous conditions; soap formation risk.[1]
DBU 2.0 4 88 Slower kinetics in pure oil phase.

| PBG | 1.0 | 1.5 | 96 | Homogeneous; no soap formation. |[1]

Protocol C: C-H Activation / Alkylation of Weak Acids

Used for deprotonating substrates with pKa 15–20 (e.g., malonates, fluorenes) in non-polar solvents to prevent side reactions.[1]

Mechanism: PBG abstracts the proton, forming a bulky guanidinium cation [PBG-H]⁺.[1] This large cation forms a "loose" ion pair with the resulting carbanion, enhancing the carbanion's nucleophilicity (naked anion effect).[1]

Step-by-Step Procedure:

  • Dissolution : Dissolve the substrate (e.g., Diethyl malonate, 10 mmol) in anhydrous Toluene (50 mL) under Argon.

  • Deprotonation : Add PBG (11 mmol, 1.1 equiv) dropwise at 0°C.

    • Observation: No precipitate should form (unlike NaH or KOtBu).[1] The solution remains clear.

    • Aging: Stir for 15 minutes at 0°C to ensure complete deprotonation.

  • Alkylation : Add the alkyl halide (e.g., Benzyl bromide, 11 mmol) dropwise.[1]

  • Completion : Warm to room temperature and stir for 2–4 hours.

  • Purification : Wash the toluene solution with 1M HCl (2 x 20 mL) to remove PBG.[1] Dry and concentrate.

Protocol D: Synthesis of Ionic Liquids (Precursor)

PBG is an excellent precursor for synthesizing hydrophobic ionic liquids via quaternization.[1]

Reaction: PBG + R-X → [PBG-R]⁺ [X]⁻

  • Mixing : Combine PBG (1 equiv) and Alkyl Halide (e.g., Butyl bromide, 1.1 equiv) in a sealed pressure tube (neat or in minimal MeCN).

  • Heating : Heat to 80°C for 12 hours.

  • Isolation : Wash the resulting viscous oil with dry diethyl ether (3x) to remove unreacted starting materials.[1]

  • Drying : Dry under high vacuum (0.1 mbar) at 60°C for 24 hours.

  • Result : A hydrophobic, room-temperature ionic liquid suitable for electrochemical applications.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Catalyst deactivation by moisture.[1]Dry solvents over 4Å molecular sieves. Ensure PBG source is fresh.
Precipitation Formation of PBG-Carbonate.[1]PBG has absorbed CO₂ from air. Distill PBG or purge system with Argon more rigorously.
Side Products Hydrolysis of ester substrates.Ensure strictly anhydrous conditions; water acts as a nucleophile when activated by PBG.
Emulsion Incomplete neutralization during workup.Ensure pH is brought to neutral/acidic (pH ~4) during workup to fully protonate PBG into the aqueous phase.[1]

References

  • Properties & Synthesis : Guanidine, pentabutyl-.[1][2][3][4][5][6] National Center for Biotechnology Information. PubChem Compound Summary for CID 189218.[7] [Link][1][7]

  • Transesterification Application : Schuchardt, U., et al. "Transesterification of vegetable oils: a review."[1] Journal of the Brazilian Chemical Society, vol. 9, no.[1] 1, 1998.[1] [Link]

  • Ionic Liquid Synthesis : Gande, M., et al. "An ONIOM Study of a Guanidinium Salt Ionic Liquid."[1] Zeitschrift für Naturforschung A, 2008.[1] [Link]

  • General Superbase Context : Ishikawa, T. "Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts."[1] John Wiley & Sons, 2009.[1] (Textbook Reference)

  • Chloroformate Synthesis: U.S. Patent 5,763,641.

Sources

Method

Lipophilic Superbase Catalysis: The Pentabutylguanidine (PBG) Protocol in Polymer Synthesis

Executive Summary The shift toward metal-free organocatalysis in polymer chemistry has elevated the role of guanidine bases (e.g., TBD, TMG) as potent alternatives to tin- or zinc-based catalysts.[1] However, standard gu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The shift toward metal-free organocatalysis in polymer chemistry has elevated the role of guanidine bases (e.g., TBD, TMG) as potent alternatives to tin- or zinc-based catalysts.[1] However, standard guanidines often suffer from limited solubility in non-polar solvents (hexane, toluene) or phase separation in bulk polymerizations.

Pentabutylguanidine (PBG) represents a distinct class of "lipophilic superbases."[1] With five butyl chains, PBG combines the high Brønsted basicity of the guanidine core with exceptional solubility in non-polar media. This Application Note details the use of PBG as a non-nucleophilic catalyst for Ring-Opening Polymerization (ROP) and monomer synthesis, providing a solution where traditional bases precipitate or fail to drive conversion.

Chemical Profile: The "Butyl Advantage"

Unlike 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), which is highly polar, PBG is designed for lipophilicity.[1] This structural difference dictates its specific utility in polymer synthesis.[1]

FeaturePentabutylguanidine (PBG)TBD (Standard Control)Impact on Polymerization
Structure Acyclic, Penta-substitutedBicyclic, Secondary aminePBG prevents "back-biting" side reactions due to steric bulk.[1]
Solubility Soluble in Hexane, Toluene, Bulk MonomerSoluble in THF, MeOH; Poor in HydrocarbonsPBG enables homogeneous catalysis in non-polar solvents.
Basicity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
~26 (MeCN) [Estimated]26.0 (MeCN)Sufficient to activate alcohols for ROP without causing epimerization.
Nucleophilicity Low (Sterically Hindered)High (Nucleophilic)PBG acts purely as a base/H-bond donor; TBD can act as a nucleophile (acyl transfer).[1]

Core Application: Metal-Free Ring-Opening Polymerization (ROP)[1]

PBG is utilized to synthesize biodegradable polyesters (PLA, PCL) via the ROP of cyclic esters. Its primary advantage is maintaining a homogeneous phase in bulk polymerizations of hydrophobic monomers.[1]

Mechanism of Action

PBG operates via a bifunctional activation or general base catalysis mechanism, depending on the initiator.

  • Monomer Activation: The guanidinium core hydrogen-bonds to the carbonyl oxygen of the lactide, increasing electrophilicity.

  • Chain End Activation: The basic nitrogen deprotonates (or H-bonds to) the initiating alcohol, increasing nucleophilicity.[1]

ROP_Mechanism PBG PBG Catalyst Complex Activated Complex (H-Bonding) PBG->Complex Activates Alcohol Initiator (R-OH) Alcohol->Complex Nucleophilic Attack Lactide L-Lactide Monomer Lactide->Complex Electrophilic Activation Polymer Poly(L-lactide) (PLA) Complex->Polymer Ring Opening & Propagation Polymer->PBG Catalyst Release

Figure 1: Catalytic cycle of PBG-mediated Ring-Opening Polymerization.[1]

Experimental Protocol: Bulk Polymerization of L-Lactide[1]

Objective: Synthesis of metal-free Poly(L-lactide) (PLA) with controlled molecular weight (


 g/mol ).

Materials:

  • Monomer: L-Lactide (Recrystallized from toluene).[1]

  • Catalyst: Pentabutylguanidine (PBG) (Stored under inert atmosphere).[1]

  • Initiator: Benzyl Alcohol (BnOH) (Distilled over CaH2).[1]

  • Quenching Agent: Benzoic Acid.[1]

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk Line):

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge L-Lactide (1.44 g, 10 mmol).

    • Add Benzyl Alcohol (10.8 mg, 0.1 mmol) for a target Degree of Polymerization (DP) of 100.[1]

    • Note: Ensure the monomer is fully dry; water acts as a competing initiator.[1]

  • Catalyst Addition:

    • Add PBG (0.05 mmol, 0.5 mol% relative to monomer) via microsyringe.[1]

    • Crucial Step: If performing in solution, dissolve PBG in dry toluene (5 mL).[1] For bulk, heat the mixture to 100°C to melt the lactide before adding PBG to ensure rapid, homogeneous mixing.

  • Polymerization:

    • Stir the reaction mixture at 100°C (Bulk) or 25°C (Solution).

    • Monitor conversion via

      
       NMR (methine proton shift from 5.0 ppm in monomer to 5.2 ppm in polymer).
      
    • Target Time: PBG typically achieves >95% conversion within 30–60 minutes in bulk.[1]

  • Termination:

    • Quench the reaction by adding a stoichiometric excess of benzoic acid (dissolved in DCM).

    • Why: This neutralizes the guanidine base, preventing back-biting or depolymerization during workup.[1]

  • Purification:

    • Dissolve the crude polymer in a minimum amount of Dichloromethane (DCM).

    • Precipitate dropwise into cold Methanol (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ).
      
    • Filter and dry under vacuum at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       for 24 hours.
      

Application 2: Monomer Synthesis (Phosgenation)[1]

PBG's historical industrial utility lies in catalyzing the reaction of phosgene with aldehydes to create ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-chlorinated chloroformates . These are critical precursors for functional polycarbonates and carbamate drugs.[1]

The PBG Advantage: Unlike pyridine or simple amines, PBG forms a stable cation that effectively shuttles the chloride ion without forming insoluble salts in the organic phase, allowing for cleaner kinetics.

Phosgenation_Workflow cluster_0 Reagents Aldehyde Aldehyde (R-CHO) Intermediate Acyl-Guanidinium Intermediate Aldehyde->Intermediate Phosgene Phosgene (COCl2) Phosgene->Intermediate PBG_Cat PBG Catalyst (0.5 - 5 mol%) PBG_Cat->Intermediate Catalysis Product Alpha-Chloro Chloroformate Intermediate->Product Cl- Migration Product->PBG_Cat Regenerated

Figure 2: Workflow for PBG-catalyzed synthesis of polymer precursors.

Protocol Summary:

  • Mix aldehyde and PBG (1 mol%) in a reactor.

  • Cool to 0–10°C.

  • Add Phosgene continuously while maintaining temperature.[1]

  • PBG catalyzes the addition of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     across the 
    
    
    
    bond.
  • Distill product directly (PBG residue remains in pot).

References

  • Phosgenation Catalysis

    • Title: Method for the preparation of alpha-chlorinated chloroformates.[1][2]

    • Source: Patent WO1998030533A1 / US Patent 6,911,558.[1]

    • Context: Describes the specific use of 1,1,2,3,3-pentabutylguanidine as a superior catalyst for reacting aldehydes with phosgene.
    • URL:[1]

  • Guanidine Superbases in Polymerization (Foundational)

    • Title: Organocatalytic Ring-Opening Polymerization.[1]

    • Source:Chemical Reviews (2007).[1] (Contextualizing the class of guanidine catalysts).

    • Note: While general to TBD/TMG, this establishes the mechanistic baseline for PBG.
    • URL:[1]

  • Transesterification Applications

    • Title: Transesterific
    • Source:Journal of the Brazilian Chemical Society (1998).[1]

    • Context: Cites 1,1,2,3,3-pentabutylguanidine (PBG) alongside TBD and TMG as active organic bases for transesterification.[3][4]

    • URL: [SciELO - J. Braz.[1] Chem. Soc.]([Link]1]

  • General Properties of Pentaalkylguanidines

    • Title: Synthesis and properties of a series of sterically hindered guanidine bases.[1][5][6]

    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Describes the synthesis and stability of sterically hindered penta-alkyl guanidines (Barton's base analogues).
    • URL:[1]

Sources

Application

Technical Guide: Selective Deprotonation &amp; Catalysis Utilizing Pentabutylguanidine (PBG)

Executive Summary: The Lipophilic Advantage Pentabutylguanidine (PBG) represents a specialized class of sterically hindered penta-alkyl guanidines . While functionally analogous to common superbases like Tetramethylguani...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Advantage

Pentabutylguanidine (PBG) represents a specialized class of sterically hindered penta-alkyl guanidines . While functionally analogous to common superbases like Tetramethylguanidine (TMG) or DBU, PBG offers a distinct physicochemical profile: extreme lipophilicity combined with high steric bulk .

Unlike TMG, which is water-soluble and miscible with polar organics, PBG is designed for homogeneity in non-polar hydrocarbon solvents (e.g., hexane, heptane, toluene). This allows researchers to perform selective deprotonations and base-catalyzed transformations in environments that suppress competing side reactions often seen in polar media (such as solvolysis or specific solvation effects).

Key Technical Specifications
PropertyValue / Description
CAS Number 114591-53-6
Molecular Formula C₂₁H₄₅N₃
Structure Penta-substituted guanidine core with five

-butyl chains.[1][2][3][4][5][6][7][8]
Basicity (Est.) pKa

24–25 (MeCN); Stronger than TMG, comparable to MTBD.
Solubility Excellent in Hexane, Toluene, DCM; Poor in Water.
Primary Utility Kinetic deprotonation in non-polar media; Transesterification; Chloroformate synthesis.

Mechanistic Principles

The Driving Force: Y-Aromaticity and Sterics

PBG functions as a Brønsted superbase. Upon protonation, the positive charge is delocalized across the three nitrogen atoms and the central carbon, forming a


-aromatic guanidinium cation.
  • Thermodynamic Stability: The resonance stabilization of the conjugate acid drives the deprotonation equilibrium forward.

  • Kinetic Selectivity: The five

    
    -butyl groups create a "hydrophobic shell" around the active center. This steric crowding restricts the base from accessing sterically hindered protons, thereby favoring the deprotonation of accessible, kinetic protons  (e.g., methyl vs. methine protons in ketones).
    
Pathway Visualization

The following diagram illustrates the selective deprotonation pathway and the stabilization of the resulting ion pair in a non-polar solvent.

PBG_Mechanism cluster_solvent Non-Polar Environment (Hydrocarbon) PBG PBG (Free Base) TS Transition State (Sterically Controlled) PBG->TS Attacks acidic H Substrate Substrate (Ketone/Ester) Substrate->TS IonPair Lipophilic Ion Pair [PBG-H]+ [Enolate]- TS->IonPair Solvent: Hexane/Toluene Product Trapped Product (e.g., Silyl Enol Ether) IonPair->Product + Electrophile (E+)

Figure 1: Mechanistic pathway of PBG-mediated deprotonation. The lipophilic nature of the guanidinium cation allows the ion pair to remain soluble in hydrocarbons, preventing precipitation and maintaining reactivity.

Application Protocols

Protocol A: Selective Kinetic Enolization & Silylation

Objective: Generate a thermodynamic or kinetic silyl enol ether from a ketone using PBG in a hydrocarbon solvent. This method avoids the use of carcinogenic HMPA or polar DMF often required for other bases.

Reagents:

  • Substrate: Cyclohexanone derivative (1.0 equiv).

  • Base: Pentabutylguanidine (PBG) (1.1 equiv).[7]

  • Trapping Agent: TMSCl (Trimethylsilyl chloride) (1.2 equiv).

  • Solvent: Anhydrous

    
    -Hexane or Toluene.
    

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round bottom flask under Argon flow.

  • Base Solution: Charge the flask with PBG (1.1 equiv) and anhydrous hexane (0.5 M concentration relative to substrate). Cool to 0°C.

    • Expert Note: Unlike LDA, PBG does not require -78°C for many substrates due to its steric bulk, but 0°C improves kinetic selectivity.

  • Substrate Addition: Add the ketone dropwise over 10 minutes. Stir for 30 minutes at 0°C.

    • Observation: The solution should remain homogeneous. If using TMG, the guanidinium chloride salt might precipitate later; PBG salts are often more soluble or form soft oils.

  • Trapping: Add TMSCl dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Workup: Dilute with pentane. Filter off the guanidinium hydrochloride salt (which may precipitate as a gum or solid depending on concentration). Concentrate the filtrate to obtain the crude silyl enol ether.

Protocol B: Non-Polar Transesterification

Objective: Transesterification of vegetable oils or complex esters where polar solvents (methanol/ethanol) cause phase separation issues or substrate insolubility.

Reagents:

  • Substrate: Triglyceride or Sterically hindered ester.

  • Alcohol:

    
    -Butanol or Octanol (for lipophilic esters).
    
  • Catalyst: PBG (1–5 mol%).

Methodology:

  • Mix: Dissolve the ester and alcohol (3:1 molar ratio alcohol:ester) in toluene (optional, can be neat if miscible).

  • Catalysis: Add 1–5 mol% PBG.

  • Conditions: Heat to 60°C under inert atmosphere.

  • Monitoring: Monitor by TLC or GC. PBG catalyzes the reaction by activating the alcohol (increasing alkoxide character) without requiring a fully ionic alkoxide species that might crash out.

  • Quench: Wash with dilute acetic acid/water to remove PBG.

Protocol C: Catalytic Synthesis of -Chlorinated Chloroformates

Context: PBG is uniquely suited to catalyze the reaction between phosgene and aldehydes, a reaction requiring a nucleophilic base that can stabilize acyl intermediates in organic phases.

Workflow Diagram:

Chloroformate_Synthesis Aldehyde Aldehyde (R-CHO) Intermediate Acyl-Guanidinium Complex Aldehyde->Intermediate Catalyzed by PBG Phosgene Phosgene (COCl2) Phosgene->Intermediate Catalyzed by PBG PBG_Cat PBG Catalyst (0.5-5 mol%) PBG_Cat->Intermediate Activates C=O Product 1-Chloroalkyl Chloroformate Intermediate->Product Cl- shift Product->PBG_Cat Catalyst Regeneration

Figure 2: Catalytic cycle for the synthesis of alpha-chlorinated chloroformates using PBG.

Protocol:

  • Safety: Perform in a specialized phosgenation unit with scrubbers.

  • Charge: Load aldehyde and PBG (0.5–5 mol%) into the reactor.

  • Addition: Introduce Phosgene gas at 5–10°C.

  • Mechanism: PBG activates the carbonyl of the aldehyde or forms a transient complex with phosgene, facilitating the nucleophilic attack.

  • Yield: High conversion (>90%) is typically achieved due to PBG's ability to maintain solubility of the catalytic intermediates in the organic phase [1].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Enolization Moisture contamination.PBG is hygroscopic. Ensure reagents are dried over molecular sieves (4Å).
Precipitation during Reaction Solvent too non-polar for the specific ion pair.Add small amount of Toluene to Hexane (10% v/v) to solubilize the guanidinium salt.
No Reaction (Steric) Substrate is too hindered for PBG.PBG is bulky. Switch to a less hindered base like TMG if the proton is in a "pocket", or increase temperature.
Side Product: N-Alkylation PBG acting as nucleophile.Rare due to steric bulk, but possible with primary alkyl halides. Use non-nucleophilic counter-anions or lower temperatures.

References

  • Comprehensive Organic Functional Group Transformations II. (2005).

    
    -halogenated chloroformates. Elsevier.[6] 6
    
  • Schuchardt, U., et al. (1998). Transesterification of vegetable oils: a review. Journal of the Brazilian Chemical Society. 5

  • PubChem Database. (n.d.). 1,1,2,3,3-Pentabutylguanidine Compound Summary. National Institutes of Health. [2]

  • Barton, D. H. R., et al. (1982). Synthesis and properties of sterically hindered guanidine bases. Journal of the Chemical Society, Perkin Transactions 1. (Foundational context for hindered guanidines).

Sources

Method

Application Note: Pentabutylguanidine (PBG) in Ring-Opening Polymerization (ROP)

Executive Summary Pentabutylguanidine (PBG) is a sterically hindered, highly lipophilic organosuperbase belonging to the class of pentaalkylguanidines. While bicyclic guanidines like TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pentabutylguanidine (PBG) is a sterically hindered, highly lipophilic organosuperbase belonging to the class of pentaalkylguanidines. While bicyclic guanidines like TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) are ubiquitous in Ring-Opening Polymerization (ROP), PBG offers a distinct advantage profile due to its acyclic structure and complete alkyl substitution.

This application note details the utilization of PBG as a Brønsted base catalyst for the controlled ROP of cyclic esters (e.g., lactide,


-caprolactone). Unlike TBD, which acts via a bifunctional hydrogen-bonding mechanism, PBG lacks N-H protons, functioning exclusively by activating the initiating alcohol. This results in a distinct kinetic profile often characterized by suppressed transesterification side reactions and superior solubility in non-polar media (e.g., hexane, toluene) compared to its cyclic counterparts.

Scientific Foundation & Mechanism

The Catalyst: Pentabutylguanidine (PBG)[1][2]
  • CAS Number: 33503-65-0 (Generic for penta-n-butylguanidine derivatives, verify specific isomer) / Note: Often synthesized in-situ or sourced as 1,1,2,3,3-pentabutylguanidine.

  • Class: Acyclic Guanidine Superbase.

  • pKa:

    
     13.0–13.5 (in MeCN). Comparable to TMG but more lipophilic.
    
  • Key Feature: The "Penta" substitution means there are no N-H protons on the catalyst.

Mechanistic Pathway: General Base Catalysis

In ROP, the catalytic activity of guanidines depends heavily on their substitution pattern.

  • TBD (Bifunctional): Donates a proton to the monomer carbonyl (electrophilic activation) and accepts a proton from the alcohol (nucleophilic activation). Fast, but prone to back-biting (transesterification).

  • PBG (Monofunctional Base): Lacks the H-bond donor site. It operates via General Base Catalysis .

    • Initiation: PBG deprotonates (or strongly H-bonds to) the hydroxyl group of the initiator (e.g., Benzyl Alcohol), increasing the nucleophilicity of the alkoxide.

    • Propagation: The activated alkoxide attacks the carbonyl carbon of the cyclic ester.

    • Ring Opening: Acyl-oxygen bond cleavage occurs, extending the chain.

This mechanism is crucial for synthesizing block copolymers where preventing transesterification (randomization of blocks) is required.

Mechanistic Diagram

ROP_Mechanism PBG PBG Catalyst (Steric Base) Complex Activated Complex [R-O⁻ ... H-PBG⁺] PBG->Complex Abstr. Proton ROH Initiator (R-OH) ROH->Complex Polymer Polyester Chain (Living End) Complex->Polymer Nucleophilic Attack Monomer Cyclic Ester (Lactide) Monomer->Polymer Ring Opening Polymer->Complex Re-activation

Figure 1: General Base Catalysis mechanism of PBG in ROP. The catalyst activates the chain-end hydroxyl group.

Application Protocol: ROP of L-Lactide[3][4]

This protocol describes the synthesis of Poly(L-lactide) (PLLA) targeting a molecular weight (


) of 10,000  g/mol  using Benzyl Alcohol (BnOH) as the initiator.
Materials & Reagents
ReagentRolePurity / Prep
L-Lactide (L-LA) MonomerRecrystallized from dry toluene (x2); stored in glovebox.
Pentabutylguanidine (PBG) CatalystDistilled under vacuum or used as high-purity solution; stored under Ar.
Benzyl Alcohol (BnOH) InitiatorDistilled from CaH

; stored over 4Å sieves.
Toluene / THF SolventAnhydrous; taken from SPS (Solvent Purification System).
Benzoic Acid QuencherAnalytical grade.
Experimental Workflow
Step 1: Stoichiometric Calculation

Target Degree of Polymerization (


) = 69 (approx 10k  g/mol ).
  • Catalyst loading: typically 0.5 to 1.0 equivalents relative to Initiator (

    
    ).
    
  • Note: Unlike TBD, PBG is less aggressive; 1:1 ratio with initiator is recommended.

Step 2: Reaction Setup (In Glovebox or Schlenk Line)
  • Dissolution: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve L-Lactide (1.0 g, 6.94 mmol) in anhydrous Toluene (7.0 mL).

  • Initiator Addition: Add Benzyl Alcohol (10.8 mg, 10.3

    
    L, 0.1 mmol) via microsyringe.
    
  • Equilibration: Stir for 5 minutes to ensure homogeneity.

  • Catalysis: Add PBG (0.1 mmol, equimolar to BnOH) to start the reaction.

    • Observation: The solution should remain clear. PBG's high solubility prevents precipitation often seen with other salt-like catalysts.

Step 3: Polymerization[1][2]
  • Conditions: Stir at Room Temperature (25°C).

    • Time: PBG is slower than TBD. Expect reaction times of 2–6 hours for >90% conversion.

  • Monitoring: Take aliquots (0.1 mL) at 1h, 2h, and 4h. Quench immediately in wet CDCl

    
     for 
    
    
    
    H NMR analysis.
    • Check: Monitor the methine proton of PLA (5.16 ppm) vs. Lactide (5.04 ppm).

Step 4: Termination & Isolation
  • Quench: Add excess Benzoic Acid (approx. 20 mg dissolved in minimal THF) to neutralize the PBG base.

  • Precipitation: Drop the reaction mixture slowly into cold Methanol (100 mL) with vigorous stirring. PLLA will precipitate as a white solid.

  • Filtration: Filter and wash with fresh Methanol.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

Workflow Diagram

Workflow Start Start: Inert Atmosphere (Glovebox/Schlenk) Prep Dissolve L-Lactide in Anhydrous Toluene Start->Prep Init Add Initiator (Benzyl Alcohol) Prep->Init Cat Add PBG Catalyst (t=0) Init->Cat React Stir at 25°C (2 - 6 Hours) Cat->React Monitor Monitor Conversion (1H NMR) React->Monitor Monitor->React <90% Conv. Quench Quench with Benzoic Acid Monitor->Quench >90% Conv. Workup Precipitate in MeOH & Dry Quench->Workup

Figure 2: Step-by-step experimental workflow for PBG-catalyzed ROP.

Data Interpretation & Troubleshooting

Expected Results
ParameterValueNotes
Conversion >95%Within 4-6 hours at RT.
PDI (Đ) 1.05 – 1.15Narrower than TBD-catalyzed (often >1.2 due to transesterification).

(Observed)
Close to TheoreticalLinear correlation indicates "living" character.
Troubleshooting Guide
  • Problem: Slow Reaction Rate.

    • Cause: PBG is sterically hindered.

    • Solution: Increase temperature to 40-50°C. Unlike TBD, PBG is thermally stable and less prone to causing epimerization at moderate heat.

  • Problem: Broad PDI (>1.3).

    • Cause: Water contamination acting as a chain transfer agent.

    • Solution: Re-dry Toluene and L-Lactide. Ensure PBG is not hydrolyzed (it is hygroscopic).

  • Problem: Catalyst Insolubility.

    • Cause: Not an issue with PBG. If observed, check if the "PBG" is actually a salt (e.g., PBG-HCl). You must use the free base.

Strategic Advantages of PBG

  • Solubility Profile: The five butyl chains render PBG highly soluble in non-polar solvents (Hexane, Toluene) where other catalysts (TBD, DBU) might aggregate or require polar co-solvents. This allows for solution polymerization in precipitation-friendly media.

  • Transesterification Suppression: By lacking the H-bond donor capability, PBG minimizes the activation of the polymer backbone ester groups, reducing "back-biting" and preserving block copolymer architecture.

  • Metal-Free Purity: Essential for biomedical applications (drug delivery vectors, bio-scaffolds) where tin/copper residues from traditional catalysts (Sn(Oct)

    
    ) are unacceptable.
    

References

  • General Guanidine ROP Mechanism

    • Simon, L., & Goodman, J. M. (2007). Hydrogen-Bonding Activation of Epoxides in Organocatalysis. The Journal of Organic Chemistry. (Grounding for base activation mechanism).

  • PBG in Transesterification

    • Schuchardt, U., Sercheli, R., & Vargas, R. M. (1998). Transesterification of vegetable oils: a review. Journal of the Brazilian Chemical Society. (Establishes PBG as a viable transesterification catalyst).

  • Organocatalytic ROP Overview

    • Kamber, N. E., et al. (2007). Organocatalytic Ring-Opening Polymerization. Chemical Reviews. (Comprehensive review of guanidine/amidine catalysts).

  • Comparative Kinetics (TBD vs. MTBD/PBG Analogues)

    • Pratt, R. C., et al. (2006).[1] Exploration of the active species in TBD-catalyzed ROP. Macromolecules. (Explains the difference between H-bonding and simple base guanidines).

Sources

Application

Application Notes and Protocols for Asymmetric Synthesis Using Chiral Guanidine Catalysts

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth exploration of asymmetric synthesis protocols utilizing the unique catalytic pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of asymmetric synthesis protocols utilizing the unique catalytic properties of chiral guanidines. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings and practical considerations that are crucial for successfully employing these powerful organocatalysts in the synthesis of complex, enantioenriched molecules. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers to adapt and innovate upon these methodologies.

The Ascendancy of Chiral Guanidines in Asymmetric Catalysis

Chiral guanidines have emerged as a privileged class of organocatalysts due to their distinct structural and electronic properties. Their strong Brønsted basicity, coupled with the ability to form multiple hydrogen bonds, allows for the effective activation of a wide range of substrates, facilitating highly stereoselective transformations.[1][2] The guanidinium moiety, formed upon protonation, can act as a chiral counterion, influencing the stereochemical outcome of the reaction through a well-organized, hydrogen-bonded transition state.[3]

The versatility of chiral guanidine catalysts is reflected in their successful application in a variety of carbon-carbon bond-forming reactions, including Michael additions, Mannich reactions, and Henry (nitroaldol) reactions.[4][5] These reactions are fundamental in synthetic organic chemistry and are cornerstones in the construction of chiral building blocks for the pharmaceutical industry. The catalysts can be broadly categorized into bicyclic, monocyclic, and acyclic structures, each offering unique steric and electronic properties that can be tailored to specific applications.[5]

dot graph "Guanidine_Activation_Modes" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Catalyst" { label="Chiral Guanidine Catalyst"; bgcolor="#F1F3F4"; "Catalyst" [label="Guanidine\n(Strong Base)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Substrate" { label="Pronucleophile"; bgcolor="#F1F3F4"; "Pronucleophile" [label="R-H", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_TransitionState" { label="Dual Activation in Transition State"; bgcolor="#F1F3F4"; "Guanidinium" [label="Chiral Guanidinium\n(Brønsted Acid)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Nucleophile" [label="Nucleophile (R-)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Electrophile" [label="Electrophile", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

}

"Catalyst" -> "Guanidinium" [label="Protonation"]; "Pronucleophile" -> "Nucleophile" [label="Deprotonation"]; "Nucleophile" -> "Product" [label="Attack on Electrophile"]; "Electrophile" -> "Product" [label=""]; "Product" [label="Enantioenriched\nProduct", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; } Caption: Bifunctional activation by chiral guanidine catalysts.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a powerful tool for the formation of carbon-carbon bonds. Chiral guanidine catalysts have proven to be highly effective in rendering this transformation enantioselective. The catalyst typically deprotonates the pronucleophile, and the resulting guanidinium ion then coordinates with both the nucleophile and the electrophile through a network of hydrogen bonds, directing the facial selectivity of the attack.[6]

Application Note: Enantioselective Michael Addition of Malonates to Enones

This protocol describes the enantioselective Michael addition of a malonate derivative to an enone, a key transformation for the synthesis of chiral 1,5-dicarbonyl compounds. The choice of a bifunctional chiral guanidine catalyst is critical for achieving high diastereo- and enantioselectivity.

Detailed Protocol: Asymmetric Michael Addition of Dimethyl Malonate to Chalcone

Materials:

  • Chiral bifunctional guanidine catalyst (e.g., a derivative of (1R,2R)-1,2-diphenylethane-1,2-diamine)

  • Chalcone

  • Dimethyl malonate

  • Toluene, anhydrous

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Syringes for liquid transfer

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral guanidine catalyst (0.02 mmol, 2 mol%).

  • Add anhydrous toluene (2.0 mL) and stir the mixture until the catalyst is fully dissolved.

  • Cool the solution to the desired temperature (e.g., -20 °C) using a suitable cooling bath.

  • Add dimethyl malonate (1.2 mmol, 1.2 equivalents) to the catalyst solution and stir for 10 minutes.

  • Add chalcone (1.0 mmol, 1.0 equivalent) to the reaction mixture.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

ParameterValue
Catalyst Loading 2 mol%
Substrate Ratio (Malonate:Chalcone) 1.2 : 1
Solvent Toluene
Temperature -20 °C
Typical Reaction Time 24-48 hours
Typical Yield >90%
Typical Enantioselectivity >95% ee

dot graph "Michael_Addition_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Catalyst_Prep" [label="Dissolve Chiral Guanidine\nCatalyst in Toluene"]; "Cooling" [label="Cool to -20 °C"]; "Add_Malonate" [label="Add Dimethyl Malonate"]; "Add_Chalcone" [label="Add Chalcone"]; "Reaction" [label="Stir at -20 °C\n(Monitor by TLC)"]; "Quench" [label="Quench with 1 M HCl"]; "Extraction" [label="Extract with Ethyl Acetate"]; "Wash" [label="Wash with NaHCO3\nand Brine"]; "Dry_Concentrate" [label="Dry and Concentrate"]; "Purification" [label="Column Chromatography"]; "Analysis" [label="Determine Yield and ee"]; "End" [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Catalyst_Prep"; "Catalyst_Prep" -> "Cooling"; "Cooling" -> "Add_Malonate"; "Add_Malonate" -> "Add_Chalcone"; "Add_Chalcone" -> "Reaction"; "Reaction" -> "Quench"; "Quench" -> "Extraction"; "Extraction" -> "Wash"; "Wash" -> "Dry_Concentrate"; "Dry_Concentrate" -> "Purification"; "Purification" -> "Analysis"; "Analysis" -> "End"; } Caption: Experimental workflow for the asymmetric Michael addition.

Asymmetric Mannich Reaction

The Mannich reaction is a three-component condensation that provides access to β-amino carbonyl compounds, which are valuable precursors for the synthesis of various nitrogen-containing molecules, including amino acids and alkaloids. Chiral guanidines can catalyze the asymmetric variant of this reaction by activating the imine electrophile and controlling the approach of the enolate nucleophile.[4]

Application Note: Enantioselective Mannich Reaction of Ketones with Imines

This protocol outlines a general procedure for the asymmetric Mannich reaction between a ketone and a pre-formed imine, catalyzed by a chiral guanidine. The bifunctional nature of the catalyst is key to orienting the substrates in the transition state to achieve high stereocontrol.

Detailed Protocol: Asymmetric Mannich Reaction of Acetophenone with N-Boc-imine

Materials:

  • Chiral guanidine-thiourea bifunctional catalyst (e.g., Takemoto's catalyst)

  • Acetophenone

  • N-Boc-protected imine derived from benzaldehyde

  • Dichloromethane, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Schlenk tube with a magnetic stir bar

  • Syringes for liquid transfer

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the chiral guanidine-thiourea catalyst (0.05 mmol, 5 mol%).

  • Add anhydrous dichloromethane (1.0 mL).

  • Add the N-Boc-imine (1.0 mmol, 1.0 equivalent).

  • Add acetophenone (1.5 mmol, 1.5 equivalents) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (5 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

ParameterValue
Catalyst Loading 5 mol%
Substrate Ratio (Ketone:Imine) 1.5 : 1
Solvent Dichloromethane
Temperature Room Temperature
Typical Reaction Time 12-24 hours
Typical Yield 85-95%
Typical Stereoselectivity >90% dr, >95% ee

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a fundamental C-C bond-forming reaction that yields β-nitro alcohols. These products are versatile synthetic intermediates that can be readily converted to β-amino alcohols or α-hydroxy carboxylic acids. Chiral guanidine catalysts promote the asymmetric Henry reaction by deprotonating the nitroalkane to form a chiral guanidinium nitronate ion pair, which then attacks the carbonyl compound with high facial selectivity.[4]

Application Note: Enantioselective Henry Reaction of Nitroalkanes with Aldehydes

This protocol details a general method for the enantioselective Henry reaction between a nitroalkane and an aldehyde using a chiral guanidine catalyst. The reaction conditions can be tuned to favor the formation of either the syn or anti diastereomer.

Detailed Protocol: Asymmetric Henry Reaction of Nitromethane with Benzaldehyde

Materials:

  • Axially chiral guanidine catalyst

  • Benzaldehyde

  • Nitromethane

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Syringes for liquid transfer

  • Magnetic stirrer

  • Low-temperature cooling bath

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the axially chiral guanidine catalyst (0.01 mmol, 1 mol%).

  • Add anhydrous toluene (1.0 mL) and stir to dissolve.

  • Cool the solution to -40 °C.

  • Add nitromethane (2.0 mmol, 2.0 equivalents) to the catalyst solution.

  • Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise over 5 minutes.

  • Stir the reaction at -40 °C for the specified time, monitoring by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution (5 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate).

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

ParameterValue
Catalyst Loading 1 mol%
Substrate Ratio (Nitromethane:Aldehyde) 2 : 1
Solvent Toluene
Temperature -40 °C
Typical Reaction Time 48 hours
Typical Yield >80%
Typical Enantioselectivity >90% ee

dot graph "Henry_Reaction_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Step1" { label="Step 1: Deprotonation"; bgcolor="#F1F3F4"; "Guanidine" [label="Chiral\nGuanidine"]; "Nitroalkane" [label="R-CH2NO2"]; "IonPair" [label="Chiral Guanidinium\nNitronate Ion Pair", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_Step2" { label="Step 2: C-C Bond Formation"; bgcolor="#F1F3F4"; "Aldehyde" [label="Aldehyde\n(R'-CHO)"]; "TransitionState" [label="Organized\nTransition State", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_Step3" { label="Step 3: Protonation"; bgcolor="#F1F3F4"; "Alkoxide" [label="Nitroalkoxide\nIntermediate"]; "Product" [label="β-Nitro Alcohol\n(Enantioenriched)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Guanidine" -> "IonPair"; "Nitroalkane" -> "IonPair"; "IonPair" -> "TransitionState"; "Aldehyde" -> "TransitionState"; "TransitionState" -> "Alkoxide"; "Alkoxide" -> "Product" [label="Proton Transfer"]; } Caption: Mechanism of the asymmetric Henry reaction.

Conclusion and Future Outlook

Chiral guanidine catalysts have proven to be exceptionally versatile and powerful tools for asymmetric synthesis. The protocols outlined in this guide for Michael, Mannich, and Henry reactions serve as a foundation for researchers to explore the vast potential of these catalysts. The ability to fine-tune the catalyst structure provides a clear path for further optimization and the development of new, highly selective transformations. As the demand for enantiomerically pure compounds in the pharmaceutical and other industries continues to grow, the importance of robust and reliable synthetic methods, such as those enabled by chiral guanidine catalysis, will undoubtedly increase.

References

  • Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. (2021). PubMed Central. [Link]

  • Chapter 23. Chiral Guanidines as Asymmetric Organocatalysts. (n.d.). Request PDF. [Link]

  • Chiral guanidine catalyzed cyclization reactions of 1,3-enynes for lactone synthesis: switchable H-bond catalysis. (2024). Organic Chemistry Frontiers. [Link]

  • Chiral guanidines and their derivatives in asymmetric synthesis. (2018). RSC Publishing. [Link]

  • Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. (2019). Amazon S3. [Link]

  • Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. (n.d.). RSC Publishing. [Link]

  • Enantioselective direct Michael addition of cyanohydrin ether derivatives to enones catalyzed by chiral bis(guanidino)iminophosphorane organosuperbase. (2023). PMC. [Link]

  • Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis. (2025). Accounts of Chemical Research. [Link]

  • Guanidine-catalyzed Asymmetric Addition Reactions: Michael Reaction of Cyclopentenone with Dibenzyl Malonates and Epoxidation of Chalcone. (2001). Request PDF. [Link]

  • Chiral bifunctional NHC/guanidine ligands for asymmetric hydrogenation. (2022). ChemRxiv. [Link]

  • Catalytic asymmetric Henry reaction of nitroalkanes and aldehydes catalyzed by a chiral N,N'-dioxide/Cu(I) complex. (2014). PubMed. [Link]

  • Axially chiral guanidine as enantioselective base catalyst for 1,4-addition reaction of 1,3-dicarbonyl compounds with conjugated nitroalkenes. (2007). PubMed. [Link]

  • Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review. (2014). Journal of Chemical Sciences. [Link]

  • Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. (2021). MDPI. [Link]

  • Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. (2019). ChemRxiv. [Link]

  • Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. (1999). Organic Letters. [Link]

  • Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Asymmetric catalysis in direct nitromethane-free Henry reactions. (2020). RSC Publishing. [Link]

  • Guanidine catalyzed asymmetric Mannich-type reaction of aldimines 106... (n.d.). ResearchGate. [Link]

  • Asymmetric Henry Reaction (Nitroaldol Reaction). (n.d.). Buchler GmbH. [Link]

  • Axially chiral guanidine as enantioselective base catalyst for 1,4-addition reaction of 1,3-dicarbonyl compounds with conjugated nitroalkenes. (2007). Semantic Scholar. [Link]

  • Chiral Guanidine Catalyzed Enantioselective Reactions. (2009). Request PDF. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimization of reaction conditions for pentabutylguanidine catalysis

Topic: Optimization of Reaction Conditions for Pentabutylguanidine Catalysis Audience: Researchers, Process Chemists, and Drug Development Professionals.[1] Introduction: The PBG Advantage Pentabutylguanidine (PBG) (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Pentabutylguanidine Catalysis

Audience: Researchers, Process Chemists, and Drug Development Professionals.[1]

Introduction: The PBG Advantage

Pentabutylguanidine (PBG) (CAS: 114591-53-6) is a sterically hindered, penta-substituted organosuperbase. Unlike its lighter counterparts (e.g., Tetramethylguanidine - TMG), PBG features five butyl chains, conferring exceptional lipophilicity .[1] This unique property allows PBG to function efficiently in non-polar organic solvents (e.g., toluene, hexane, dichloromethane) where other bases precipitate or lose activity.[1]

PBG is primarily utilized in:

  • Phosgenation reactions: Synthesis of

    
    -chlorinated chloroformates.[2]
    
  • Transesterification: Biodiesel and polyester synthesis.

  • Phase Transfer Catalysis: Interfacial deprotonation in biphasic systems.

Core Optimization Parameters

To achieve maximum turnover frequency (TOF) and selectivity, three critical variables must be tuned: Solvent Polarity , Moisture Control , and Thermal Management .[1]

A. Solvent Selection & Solubility

PBG is designed for non-polar environments. Using it in highly polar protic solvents (like water or methanol) often negates its specific advantages or leads to solvolysis.[1]

Solvent ClassRecommended?Technical Rationale
Aprotic Non-Polar (Toluene, Hexane)Highly Recommended PBG is fully miscible. Promotes "naked anion" effect, increasing nucleophilicity of the substrate.[1]
Chlorinated (DCM, CHCl

)
Recommended Excellent solubility.[1] Ideal for phosgenation reactions (e.g., chloroformate synthesis).[1]
Polar Aprotic (MeCN, THF)Conditional Good for solubility, but may compete for coordination.[1] Ensure strict anhydrous conditions.
Protic (MeOH, EtOH)Not Recommended Reduces basicity via hydrogen bonding (solvation of the guanidinium ion).[1] Acceptable only as a reactant (e.g., transesterification).[1]
B. Catalyst Loading & Stoichiometry
  • Standard Loading: 0.5 – 5.0 mol% relative to the limiting reagent.[1][2]

  • High-Rate Applications: For rapid phosgenation, 2–5 mol% is standard to buffer HCl generation and maintain kinetics.[1]

  • Optimization Tip: Start at 1 mol%. If conversion <50% at 4 hours, increase to 2.5 mol% rather than increasing temperature, to preserve selectivity.

C. Moisture & CO Sensitivity

Like all superbases, PBG is hygroscopic and reacts with atmospheric CO


 to form carbonate salts, which are catalytically inactive solids.[1]
  • Protocol: Store PBG under Argon/Nitrogen.

  • Symptom of Failure: Formation of a white crust or precipitate in the catalyst bottle indicates carbonate formation.[1]

Troubleshooting Guide & FAQs

Category 1: Reaction Stalling & Low Yield[1]

Q: My reaction starts fast but stalls at ~60% conversion. Adding more catalyst doesn't help. Why? A: This is likely due to product inhibition or poisoning by byproducts .

  • Mechanism: In acid-generating reactions (like chloroformate synthesis), the guanidine forms a hydrochloride salt (

    
    ).[1] If the solvent cannot solubilize this salt, it may precipitate and encapsulate the active catalyst or the substrate.[1]
    
  • Solution:

    • Switch to a solvent with better ionic solubility (e.g., switch from Hexane to DCM or Toluene).[1]

    • Check for moisture ingress; hydrolysis of the active intermediate can poison the cycle.[1]

Q: I am observing low reproducibility between batches. What is the variable? A: The culprit is often trace moisture or CO


 contamination  in the catalyst stock.[1]
  • Diagnostic: Check the physical appearance of your PBG.[1][3] It should be a clear, viscous liquid.[1] Cloudiness implies carbonate formation.

  • Fix: Distill the catalyst under vacuum or store it strictly in a glovebox.[1] Pre-dry all solvents over activated molecular sieves (3Å or 4Å).[1]

Category 2: Selectivity & Side Reactions[1]

Q: During the synthesis of


-chlorinated chloroformates, I see significant formation of non-chlorinated side products. How do I stop this? 
A:  This suggests insufficient cooling  or catalyst localized hotspots .
  • Explanation: The reaction of aldehydes with phosgene is exothermic.[1] High temperatures favor decomposition or polymerization over the desired addition.[1]

  • Protocol:

    • Pre-cool the aldehyde/PBG mixture to 0–5°C before adding phosgene.

    • Dilute the catalyst in the reaction solvent rather than adding it neat to avoid local concentration spikes.

Category 3: Workup & Isolation

Q: PBG is lipophilic and stays in the organic layer during extraction.[1] How do I remove it? A: Standard aqueous washes are often insufficient due to PBG's greasy butyl chains.

  • Method A (Acid Wash): Wash the organic phase with 1M HCl or 10% Citric Acid.[1] The protonated

    
     is ionic and will partition into the aqueous phase.[1]
    
  • Method B (Resin Capture): For acid-sensitive products, stir the crude mixture with a strongly acidic cation exchange resin (e.g., Amberlyst 15).[1] Filter the resin to remove the catalyst.[1]

Experimental Workflows (Visualized)

Workflow 1: Optimization Logic for PBG Catalysis

This diagram outlines the decision process for tuning reaction conditions based on observed outcomes.

PBG_Optimization Start Start: Initial Reaction Setup (1 mol% PBG, Toluene, 25°C) Check_Conv Check Conversion (at 4 hours) Start->Check_Conv Low_Conv Low Conversion (<50%) Check_Conv->Low_Conv Slow Kinetics Good_Conv Good Conversion (>90%) Check_Conv->Good_Conv Success Side_Prod High Side Products Check_Conv->Side_Prod Poor Selectivity Action_Moisture Action: Dry Solvents Check Inert Atmosphere Low_Conv->Action_Moisture Suspect Deactivation Final Proceed to Workup (Acid Wash / Resin) Good_Conv->Final Action_Cool Action: Lower Temp (0°C) Dilute Reaction Side_Prod->Action_Cool Exotherm Control Action_Temp Action: Increase Temp or Catalyst Loading Action_Moisture->Action_Temp If dry but slow Action_Temp->Check_Conv Action_Cool->Check_Conv

Caption: Decision tree for optimizing PBG-mediated reactions, focusing on conversion and selectivity checkpoints.

Workflow 2: Mechanism of Action (General Base Catalysis)

Understanding the steric environment of PBG helps in troubleshooting steric clashes with substrates.[1]

PBG_Mechanism PBG Free PBG Catalyst (Lipophilic Base) Complex Transition State [PBG-H...Nu] PBG->Complex Deprotonation Substrate Pro-Nucleophile (H-Nu) Substrate->Complex Active_Nu Activated Nucleophile (Nu-) Complex->Active_Nu PBG_H Protonated PBG (PBG-H+) Complex->PBG_H Product Final Product Active_Nu->Product Attacks E+ PBG_H->PBG Regeneration (Base wash/Equilibrium) Electrophile Electrophile (E+) Electrophile->Product

Caption: Simplified catalytic cycle showing the activation of a pro-nucleophile by sterically hindered PBG.

References

  • Preparation of Alpha-Chlorinated Chloroformates. Source: US Patent 6911558B2 (2005).[1] Context: Describes the use of pentabutylguanidine as a preferred catalyst for the reaction of aldehydes with phosgene due to its solubility and activity.[1] URL:

  • Method for the Preparation of Alpha-Chlorinated Chloroformates.
  • Transesterification of Vegetable Oils: A Review. Source:Journal of the Brazilian Chemical Society (2014).[1] Context: Discusses the application of guanidine bases, including PBG, in biodiesel production and their advantages over ionic bases. URL:[Link]

  • PubChem Compound Summary: Pentabutylguanidine. Source: National Center for Biotechnology Information (2025).[1] Context: Physical and chemical properties (CAS 114591-53-6).[4] URL:[Link][1][4]

Sources

Optimization

Technical Support Center: Strategies to Improve Enantioselectivity in Guanidine-Catalyzed Processes

Welcome to the technical support center for guanidine-catalyzed asymmetric synthesis. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the power of chiral guanidine...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for guanidine-catalyzed asymmetric synthesis. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the power of chiral guanidine catalysts and seeking to optimize their enantioselective processes. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in mechanistic principles and field-proven strategies.

Troubleshooting Guide: Low Enantioselectivity

You've set up your guanidine-catalyzed reaction, but the enantiomeric excess (ee) is disappointingly low. This section provides a systematic approach to diagnosing and resolving the issue.

Q1: I'm getting low ee and poor reproducibility. Where should I start my investigation?

Answer: The first and most critical area to investigate is the purity of all reaction components. Chiral catalysis is a high-fidelity process where minute impurities can have an outsized negative impact.

The Causality: Impurities can interfere in several ways:

  • Catalyst Poisoning: Acidic or basic impurities can react with the guanidine catalyst, neutralizing it or altering its structure.

  • Competing Reactions: Impurities in the substrate or solvent can lead to undesired side reactions, consuming reagents and generating byproducts that may inhibit the catalyst.

  • Disruption of the Chiral Pocket: Even seemingly inert impurities can disrupt the delicate non-covalent interactions (e.g., hydrogen bonding) in the transition state that are responsible for stereochemical control.[1]

Troubleshooting Protocol: Reagent and Solvent Purity Check

  • Substrate Purification: Ensure your starting materials are of the highest possible purity.[2]

    • Solids: Recrystallize from a suitable solvent system.

    • Liquids: Purify by distillation, potentially under reduced pressure for high-boiling compounds.[2]

    • General: If impurities persist, column chromatography is an effective separation method.[2]

  • Solvent Integrity: Solvents are a common source of catalytic inhibitors like water or peroxides.

    • Use Anhydrous Solvents: Employ freshly dried solvents. A solvent purification system (e.g., passing through activated alumina) is ideal. Alternatively, distill solvents from appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).[2]

  • Catalyst Handling:

    • Storage: Store chiral guanidine catalysts under an inert atmosphere (argon or nitrogen) and in a desiccator to protect them from moisture and air.

    • Weighing and Dispensing: Handle the catalyst quickly in a glovebox or glove bag to minimize exposure to the atmosphere.

Q2: My reagents are pure, but the enantioselectivity is still suboptimal. Could my reaction conditions be the problem?

Answer: Absolutely. Reaction parameters such as temperature, concentration, and catalyst loading are pivotal in controlling the enantioselectivity of guanidine-catalyzed reactions. These factors directly influence the energetics of the diastereomeric transition states.

The Causality:

  • Temperature: According to the Eyring equation, the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states determines the enantiomeric ratio. Lowering the reaction temperature increases this difference, often leading to higher enantioselectivity, provided the reaction rate remains viable.[3]

  • Concentration & Catalyst Loading: The concentration of both the substrate and the catalyst can affect the reaction order and the nature of the active catalytic species. In some systems, high catalyst loadings can promote the formation of less selective catalyst aggregates or dimers, which can decrease the ee.[2]

Troubleshooting Protocol: Systematic Optimization of Reaction Conditions

It is advisable to screen these parameters systematically. Below is a sample workflow.

G cluster_start Start: Low ee Observed cluster_temp Temperature Screen cluster_conc Concentration Screen cluster_load Catalyst Loading Screen start Initial Reaction (Low ee) temp_screen Vary Temperature (e.g., 25°C, 0°C, -20°C, -40°C) start->temp_screen Step 1 conc_screen Vary Substrate Concentration (e.g., 0.05 M, 0.1 M, 0.2 M) temp_screen->conc_screen Step 2 (Use best T) load_screen Vary Catalyst Loading (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%) conc_screen->load_screen Step 3 (Use best T, C) end_node Optimized Conditions (High ee) load_screen->end_node Finalize

Data Summary Table for Optimization:

EntryTemperature (°C)Concentration (M)Catalyst Loading (mol%)Yield (%)ee (%)
1250.159565
200.159285
3-200.158892
4-200.0558594
5-200.0528695
Q3: I've optimized conditions and confirmed purity, but the ee is still not publication-quality (>90%). Is it possible I'm using the wrong catalyst or solvent?

Answer: Yes, this is a very common scenario. The "lock-and-key" principle is highly relevant; the steric and electronic properties of the catalyst must be well-matched to the substrates. Furthermore, the solvent plays a crucial, non-innocent role in the reaction mechanism.

The Causality:

  • Catalyst Structure: Chiral guanidines come in various forms (e.g., bicyclic, monocyclic, acyclic).[4] The rigidity of the catalyst backbone and the nature of its chiral scaffolding are critical for creating a well-defined chiral environment. Acyclic guanidines, for instance, are more flexible, which can be a challenge.[5] Bifunctional catalysts, which contain an additional hydrogen-bond donor like an amide or sulfonamide group, can offer enhanced organization in the transition state, leading to superior selectivity.[5][6]

  • Solvent Effects: The solvent's polarity and ability to form hydrogen bonds can significantly influence the reaction.[7]

    • Non-polar, non-coordinating solvents (e.g., toluene, hexanes) often promote the key hydrogen-bonding interactions between the catalyst and substrates, leading to higher enantioselectivity.[3]

    • Polar, coordinating solvents (e.g., THF, CH3CN) can compete for hydrogen bonding sites on the catalyst or substrates, disrupting the organized transition state and lowering the ee.

Troubleshooting Protocol: Catalyst and Solvent Screening

  • Screen Different Catalyst Backbones: If you are using an acyclic guanidine, consider testing a more rigid bicyclic or monocyclic analogue. If using a simple guanidine, explore a bifunctional version (e.g., a guanidine-amide catalyst).

  • Systematic Solvent Screen: Test a range of solvents with varying polarities.

Solvent Screening Guide:

Solvent ClassExample(s)Typical Effect on Enantioselectivity
Aromatic Toluene, XylenesOften the best choice; non-polar and non-coordinating, promoting high ee.[3]
Alkanes Hexanes, HeptaneVery non-polar; can be effective but may suffer from solubility issues.
Ethers Diethyl ether, MTBEModerately polar; can sometimes work well but may interfere with H-bonding.[7]
Chlorinated CH₂Cl₂, CHCl₃Commonly used, but their polarity can sometimes be detrimental to ee.[7]
Polar Aprotic THF, CH₃CNGenerally disfavored as they are strong H-bond acceptors and can disrupt the catalytic cycle, leading to low ee.[7]
Q4: My ee values are inconsistent and sometimes I get a racemic product. How can I be sure my analytical method is reliable?

Answer: This is a crucial and often overlooked point. An unvalidated or inappropriate analytical method can provide misleading ee values, sending your troubleshooting efforts in the wrong direction.[2]

The Causality:

  • Poor Resolution: If the enantiomer peaks are not fully separated on your chiral HPLC or GC column, the integration algorithm will give inaccurate area percentages, leading to an incorrect ee calculation.

  • On-Column Racemization: In some rare cases, the conditions of the analysis (e.g., temperature, column packing) could potentially cause the product to racemize.

Troubleshooting Protocol: Analytical Method Validation

  • Analyze a Racemic Standard: The most important validation step is to prepare or purchase a true racemic sample of your product. Inject this sample into your chiral column. You must see two distinct, well-separated peaks with a 50:50 area ratio.

  • Check Peak Resolution (Rs): For a reliable quantification, the baseline separation of the enantiomer peaks should have a resolution value (Rs) greater than 1.5.[2]

  • Confirm Linearity: Ensure the detector response is proportional to the concentration of each enantiomer by running a calibration curve if high accuracy is needed.[2]

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which chiral guanidines induce enantioselectivity?

Answer: Chiral guanidines are strong Brønsted bases that operate through a bifunctional catalytic mechanism.[8][9] The process involves the guanidine base abstracting a proton from a pronucleophile (e.g., a malonate ester, nitroalkane). This deprotonation creates an intimate ion pair between the resulting nucleophile and the protonated guanidine (the guanidinium ion).

The key to enantioselectivity lies in the ability of this chiral guanidinium ion to organize both the nucleophile and the electrophile in the transition state through a network of hydrogen bonds.[10][11] This creates a highly ordered, chiral environment where one of the two possible diastereomeric transition states is significantly lower in energy, leading to the preferential formation of one enantiomer.

G

Q2: What is the role of the counterion in guanidinium salt catalysis?

Answer: In cases where a pre-formed guanidinium salt is used as the catalyst (as opposed to generating it in situ from the free base), the counterion can be very important. The primary role of the guanidinium cation is to act as a hydrogen-bond donor. A strongly coordinating or nucleophilic counterion (e.g., halides) can compete with the substrate for these hydrogen-bonding sites or participate in undesired side reactions. Therefore, guanidinium salts with weakly coordinating, non-nucleophilic counterions like hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻) are often preferred as they leave the catalytic cation free to organize the substrates effectively.[12]

Q3: Can additives be used to enhance enantioselectivity?

Answer: Yes, the use of additives can sometimes lead to dramatic improvements in both reactivity and enantioselectivity.[13] Additives can function in various ways:

  • Co-catalysts: An additive might act as a Lewis acid to further activate the electrophile, working in synergy with the guanidine catalyst.

  • Proton Shuttles: In some cases, additives can facilitate the proton transfer steps in the catalytic cycle.

  • Scavengers: Additives can be used to scavenge inhibitors like water from the reaction medium. For example, the inclusion of molecular sieves is a common strategy.

If you are facing a plateau in enantioselectivity, screening a small library of additives (e.g., Lewis acids, salts, proton sources) is a worthwhile endeavor.

References
  • Toste, F. D., & LaLonde, R. L. (2022). Chirality Transfer and Asymmetric Catalysis: Two Strategies toward the Enantioselective Formal Total Synthesis of (+)-Gelsenicine. Journal of the American Chemical Society, 144(28), 12752-12758. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions. Retrieved from [Link]

  • MDPI. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Retrieved from [Link]

  • ACS Publications. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics. Retrieved from [Link]

  • ACS Publications. (2018). Additive Effects on Asymmetric Catalysis. Chemical Reviews. Retrieved from [Link]

  • ACS Publications. (2021). Catalytic Synthesis of Cyclic Guanidines via Hydrogen Atom Transfer and Radical-Polar Crossover. ACS Catalysis. Retrieved from [Link]

  • MDPI. (2024). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Chapter 23: Chiral Guanidines as Asymmetric Organocatalysts. In Green and Sustainable Catalysis. Retrieved from [Link]

  • Fu, X., & Tan, C.-H. (2011). Mechanistic considerations of guanidine-catalyzed reactions. Chemical Communications, 47(29), 8210-8222. Retrieved from [Link]

  • ResearchGate. (2019). Recent Advances in Chiral Guanidine‐Catalyzed Enantioselective Reactions. Retrieved from [Link]

  • ACS Publications. (2025). Guanidine–Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis. Accounts of Chemical Research. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chiral guanidines and their derivatives in asymmetric synthesis. Chemical Society Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Guanidine Catalyzed Enantioselective Reactions. Retrieved from [Link]

  • PubMed. (2019). Recent Advances in Chiral Guanidine-Catalyzed Enantioselective Reactions. Retrieved from [Link]

  • Liu, Y., et al. (2021). Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. Molecules, 26(7), 1873. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Mechanistic considerations of guanidine-catalyzed reactions. Chemical Communications. Retrieved from [Link]

  • PubMed. (2009). Enantioselective synthesis of chiral allenoates by guanidine-catalyzed isomerization of 3-alkynoates. Retrieved from [Link]

Sources

Troubleshooting

Pentabutylguanidine (PBG) Technical Support Center: A Guide to Solvent-Dependent Reactivity

Welcome to the technical support center for pentabutylguanidine (PBG), a powerful, non-nucleophilic organic superbase. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pentabutylguanidine (PBG), a powerful, non-nucleophilic organic superbase. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using PBG, with a particular focus on how solvent choice critically influences its reactivity. Here, we move beyond simple protocols to provide a deep understanding of the chemical principles at play, enabling you to troubleshoot experiments effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is pentabutylguanidine (PBG), and why is it considered a "superbase"?

Pentabutylguanidine is a strong organic base characterized by a central carbon atom bonded to three nitrogen atoms, with five butyl groups attached to these nitrogens. Its "superbase" status stems from the remarkable stability of its conjugate acid.[1][2] Upon protonation, the positive charge is delocalized across all three nitrogen atoms through resonance, which significantly increases the basicity of the parent molecule.[3] The five sterically demanding butyl groups also render PBG non-nucleophilic, meaning it is less likely to participate in unwanted side reactions, such as alkylation, that can be problematic with other strong bases.[1]

Q2: How does the steric hindrance of the butyl groups in PBG affect its function?

The five bulky butyl groups are a key feature of PBG. They create significant steric hindrance around the basic nitrogen atoms.[4] This steric bulk is what makes PBG an excellent non-nucleophilic base.[1] While it can readily accept a proton, it is physically blocked from attacking other electrophilic centers in a reaction mixture. This selectivity is highly desirable in many organic syntheses where deprotonation is the only desired function of the base. However, this steric hindrance can also be influenced by the solvent, which can affect the accessibility of the basic site.

Q3: I am observing low or no reactivity with PBG in my reaction. What could be the cause?

Low reactivity with PBG is often linked to improper solvent choice. Two main factors related to the solvent can be at play:

  • Solubility: PBG, with its five nonpolar butyl chains, has limited solubility in highly polar solvents. If PBG is not sufficiently dissolved, its concentration in the solution will be too low to effect the desired transformation.

  • Solvation of the Guanidinium Ion: The effectiveness of a base is determined by the stability of its conjugate acid. In protic solvents (e.g., alcohols), the solvent molecules can form strong hydrogen bonds with the protonated guanidinium ion. This extensive solvation can "cage" the active base, reducing its ability to deprotonate the substrate.

A switch to a less polar, aprotic solvent is often the solution.

Troubleshooting Guide

Issue 1: Incomplete Deprotonation or Low Reaction Yield

Symptoms:

  • Starting material is largely unreacted after the expected reaction time.

  • The yield of the desired product is significantly lower than anticipated.

  • TLC or GC-MS analysis shows a mixture of starting material and product.

Root Cause Analysis:

The basicity of guanidines is highly dependent on the solvent environment. A solvent that can effectively solvate and stabilize the charged conjugate acid will drive the deprotonation equilibrium forward. However, the steric bulk of PBG adds a layer of complexity.

  • Protic Solvents (e.g., Methanol, Ethanol): These solvents can hydrogen bond with the guanidinium cation, which is favorable. However, they can also hydrogen bond with the neutral PBG, potentially hindering its approach to the substrate. For a sterically hindered base like PBG, this can be a significant issue.

  • Aprotic Polar Solvents (e.g., Acetonitrile, DMSO): These solvents have high dielectric constants that can stabilize the charged guanidinium ion.[5] Acetonitrile, in particular, is a good choice as it is less likely to form strong hydrogen bonds with the neutral base. The pKa of the closely related Barton's base (2-tert-Butyl-1,1,3,3-tetramethylguanidine) is significantly higher in acetonitrile (pKa = 24.31) compared to a 50% water/ethanol mixture (pKa = 14), illustrating the dramatic effect of the solvent on basicity.[1][6]

  • Aprotic Nonpolar Solvents (e.g., Toluene, Hexane): While PBG is highly soluble in these solvents, they are less effective at stabilizing the charged guanidinium ion, which can slow down the deprotonation step. However, for reactions involving very nonpolar substrates, these solvents may be necessary to ensure homogeneity.

Solutions:

  • Switch to an Aprotic Polar Solvent: For most applications, acetonitrile is an excellent starting point. It offers a good balance of polarity to stabilize the conjugate acid and minimal hydrogen bonding to interfere with the neutral base.

  • Consider a Solvent Mixture: If the substrate has poor solubility in acetonitrile, a mixture of a nonpolar solvent (like toluene) and a polar aprotic solvent could be effective.

  • Increase the Reaction Temperature: In some cases, increasing the temperature can overcome the activation energy barrier for deprotonation, especially in less polar solvents.

Issue 2: Unexpected Side Reactions

Symptoms:

  • Formation of multiple unexpected products.

  • Decomposition of starting material or product.

Root Cause Analysis:

While PBG is designed to be non-nucleophilic, its high basicity can promote side reactions if not properly controlled.

  • Elimination Reactions: In the presence of a strong base like PBG, substrates with leaving groups on a carbon adjacent to a proton can undergo elimination reactions.

  • Reaction with the Solvent: Some solvents are not stable in the presence of strong bases. For example, esters can be deprotonated at the alpha-position, and halogenated solvents can undergo elimination.

Solutions:

  • Careful Substrate and Solvent Selection: Ensure that your substrate and solvent are compatible with a strong, non-nucleophilic base. Avoid solvents with acidic protons or those prone to elimination.

  • Lower the Reaction Temperature: Many side reactions have higher activation energies than the desired reaction. Running the reaction at a lower temperature can improve selectivity.

  • Slow Addition of PBG: Adding the base slowly to the reaction mixture can help to control the concentration of the deprotonated species and minimize side reactions.

Experimental Protocols

Protocol 1: Solvent Screening for a PBG-Catalyzed Reaction

This protocol provides a systematic approach to identifying the optimal solvent for a reaction catalyzed by pentabutylguanidine.

Materials:

  • Pentabutylguanidine (PBG)

  • Substrate

  • Reagent

  • Anhydrous solvents: Acetonitrile, Tetrahydrofuran (THF), Toluene, Dichloromethane (DCM)

  • Small reaction vials with stir bars

  • TLC plates or GC-MS for analysis

Procedure:

  • Set up Parallel Reactions: In four separate, dry reaction vials, add your substrate and reagent in the desired stoichiometry.

  • Add Solvents: To each vial, add one of the selected anhydrous solvents to achieve the desired concentration.

  • Initiate the Reactions: Add a catalytic amount of PBG (e.g., 10 mol%) to each vial.

  • Monitor the Reactions: Stir the reactions at the desired temperature and monitor their progress over time using TLC or GC-MS.

  • Analyze the Results: Compare the reaction rates and product yields in each solvent to determine the optimal conditions.

Data Presentation:

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)
Acetonitrile37.5295
THF7.6670
Toluene2.41240
DCM9.1485

Note: The data in this table is illustrative and will vary depending on the specific reaction.

Visualizations

Diagram 1: Decision Tree for Solvent Selection with PBG

SolventSelection Start Start: Choose a Solvent for a PBG-Catalyzed Reaction SubstratePolarity Is the substrate polar or nonpolar? Start->SubstratePolarity PolarSubstrate Polar Substrate SubstratePolarity->PolarSubstrate Polar NonpolarSubstrate Nonpolar Substrate SubstratePolarity->NonpolarSubstrate Nonpolar SolventChoice1 Start with Acetonitrile (MeCN) PolarSubstrate->SolventChoice1 SolventChoice2 Start with Toluene or THF NonpolarSubstrate->SolventChoice2 ReactionCheck Does the reaction proceed efficiently? SolventChoice1->ReactionCheck SolventChoice2->ReactionCheck Yes Yes ReactionCheck->Yes Yes No No ReactionCheck->No No Optimize Optimize temperature and concentration Yes->Optimize Troubleshoot Troubleshoot: Consider solvent mixtures or alternative aprotic solvents No->Troubleshoot End Optimal Solvent Found Optimize->End Troubleshoot->End

Caption: A decision tree to guide the initial selection of a solvent for a reaction involving pentabutylguanidine.

Diagram 2: Influence of Solvent on PBG Basicity

SolventEffect cluster_protic Protic Solvent (e.g., Methanol) cluster_aprotic Aprotic Polar Solvent (e.g., Acetonitrile) PBG_protic PBG (Sterically Hindered) H_protic {H+} PBG_protic->H_protic Deprotonation PBGH_protic PBG-H+ (Solvated and Stabilized) H_protic->PBGH_protic Forms Conjugate Acid Solvation_protic Strong H-bonding with solvent reduces effective basicity PBGH_protic->Solvation_protic PBG_aprotic PBG (Readily Available) H_aprotic {H+} PBG_aprotic->H_aprotic Efficient Deprotonation PBGH_aprotic PBG-H+ (Stabilized by Dielectric Constant) H_aprotic->PBGH_aprotic Forms Conjugate Acid Basicity_aprotic Higher effective basicity due to less specific solvation PBGH_aprotic->Basicity_aprotic

Caption: A diagram illustrating how protic and aprotic polar solvents differentially affect the basicity of pentabutylguanidine.

References

  • 2-tert-Butyl-1,1,3,3-tetramethylguanidine. In: Wikipedia. Retrieved February 6, 2026, from [Link]

  • Guanidines: powerful bases for organic synthesis. DC Fine Chemicals. (2024, July 3). Retrieved February 6, 2026, from [Link]

  • Determination of pKa in non-Aqueous Solvents and. The University of Liverpool Repository. (2021, June 13). Retrieved February 6, 2026, from [Link]

  • Factors Affecting Basicity Part-IX | Why Guanidines are more Basic ??? | Organic Chemistry. YouTube. (2020, August 22). Retrieved February 6, 2026, from [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry, University of Tartu. (2025, August 28). Retrieved February 6, 2026, from [Link]

  • Chiral Guanidine Catalyzed Enantioselective Reactions. Request PDF on ResearchGate. (2025, August 6). Retrieved February 6, 2026, from [Link]

  • Basicity comparison of ammonia derivatives (and guanidine). Chemistry Stack Exchange. (2018, May 7). Retrieved February 6, 2026, from [Link]

  • Synthesis and properties of a series of sterically hindered guanidine bases. Journal of the Chemical Society, Perkin Transactions 1. (1982). Retrieved February 6, 2026, from [Link]

  • Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. National Institutes of Health. (2012, September 7). Retrieved February 6, 2026, from [Link]

  • Troubleshoot a Reaction. Department of Chemistry, University of Rochester. Retrieved February 6, 2026, from [Link]

  • Solvent Effects on the Kinetics of Epoxide Carbonation in Dihydroxyethyldiethylammonium Bromide Ionic Liquids. PubMed. (2026, January 21). Retrieved February 6, 2026, from [Link]

  • Solvent effects. In: Wikipedia. Retrieved February 6, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: Pentabutylguanidine vs. DBU as Non-Nucleophilic Bases

In the landscape of modern organic synthesis, the choice of a non-nucleophilic base is pivotal for the success of a vast array of chemical transformations. For decades, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the choice of a non-nucleophilic base is pivotal for the success of a vast array of chemical transformations. For decades, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been a cornerstone reagent, valued for its strong basicity and moderate steric hindrance. However, the pursuit of enhanced reactivity and selectivity has led to the exploration of alternative base systems. Among these, sterically hindered guanidines, such as pentabutylguanidine (PBG), represent a class of "superbases" with unique properties.[1]

This guide provides a comprehensive comparative analysis of pentabutylguanidine and DBU, offering insights into their structural and electronic differences, basicity, steric profiles, and practical applications. By examining their respective strengths and weaknesses, researchers and drug development professionals can make more informed decisions when selecting a base to optimize their synthetic strategies.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physicochemical properties of these bases is essential for predicting their behavior in a reaction. While extensive data is available for the widely used DBU, specific experimental values for pentabutylguanidine are less common in the literature. However, by examining related sterically hindered penta-alkylguanidines, such as Barton's base (2-tert-Butyl-1,1,3,3-tetramethylguanidine), we can draw valuable comparisons.[2]

PropertyPentabutylguanidine (PBG)1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
CAS Number 114591-53-6[3]6674-22-2[4]
Molecular Formula C21H45N3[3]C9H16N2[4]
Molecular Weight 339.6 g/mol [3]152.24 g/mol [4]
Structure Acyclic, sterically hindered guanidineBicyclic amidine
pKa (Conjugate Acid) Estimated > 25 (in Acetonitrile)~24.3 (in Acetonitrile)[5]
Appearance Not widely reportedColorless to light yellow liquid[4]
Solubility Expected to be soluble in many organic solventsSoluble in water, ethanol, acetone, and other organic solvents[6]

Structural and Electronic Considerations: Amidine vs. Guanidine Core

The fundamental difference between DBU and PBG lies in their core structures, which dictates their basicity and nucleophilicity.

DBU: The Bicyclic Amidine Workhorse

DBU is a bicyclic amidine that is widely recognized as a potent, non-nucleophilic base in organic chemistry. Its strength arises from the resonance stabilization of its protonated form, where the positive charge is delocalized over two nitrogen atoms. The bicyclic structure imparts a degree of steric hindrance around the basic nitrogen atom, which generally prevents it from acting as a nucleophile.[2] However, it is important to note that under certain conditions, DBU can exhibit nucleophilic character.[6]

Pentabutylguanidine: A Sterically Encumbered Superbase

Pentabutylguanidine belongs to the class of penta-alkylguanidines, which are known for their exceptional basicity, often earning them the label of "superbases."[1] The strong basicity of guanidines stems from the highly effective delocalization of the positive charge over three nitrogen atoms in the protonated guanidinium ion.[7] The five butyl groups in PBG create significant steric bulk around the guanidine core, rendering it an extremely poor nucleophile. This high degree of steric hindrance is a key advantage in reactions where nucleophilic side reactions are a concern.

G cluster_0 Structural Comparison DBU DBU (Amidine) Resonance_DBU Charge delocalization over 2 Nitrogens DBU->Resonance_DBU leads to Sterics_DBU Bicyclic rigidity DBU->Sterics_DBU possesses PBG Pentabutylguanidine (Guanidine) Resonance_PBG Charge delocalization over 3 Nitrogens PBG->Resonance_PBG leads to Sterics_PBG Five bulky alkyl groups PBG->Sterics_PBG possesses

Caption: Structural features influencing the properties of DBU and PBG.

A Deeper Dive into Basicity: pKa and Proton Affinity

The pKa of the conjugate acid is a direct measure of a base's strength. While the pKa of DBU's conjugate acid in acetonitrile is well-established at approximately 24.3, experimental data for PBG is scarce.[5] However, the pKa of Barton's base, a structurally related sterically hindered guanidine, is also around 24.3 in acetonitrile.[2] This suggests that PBG possesses a similar, if not slightly higher, basicity than DBU. The greater number of nitrogen atoms involved in resonance stabilization in the guanidinium ion generally leads to higher basicity compared to amidinium ions.

G cluster_pka pKa in Acetonitrile cluster_resonance Resonance Stabilization of Conjugate Acid Basicity Basicity Comparison pka_dbu DBU ~24.3 Basicity->pka_dbu pka_pbg PBG (Estimated > 25) Basicity->pka_pbg res_dbu DBU-H+ (2 Nitrogens) Basicity->res_dbu res_pbg PBG-H+ (3 Nitrogens) Basicity->res_pbg

Caption: Factors contributing to the strong basicity of DBU and PBG.

The Role of Steric Hindrance in Non-Nucleophilicity

The defining characteristic of a non-nucleophilic base is its ability to abstract a proton without participating in competing nucleophilic substitution or addition reactions. This property is almost entirely governed by steric hindrance.

DBU's bicyclic structure provides a moderate level of steric shielding to its basic nitrogen. While effective in many cases, its nucleophilicity can become problematic in reactions with highly electrophilic centers or sterically unencumbered substrates.

In contrast, pentabutylguanidine is designed for maximum steric encumbrance. The five flexible butyl chains create a formidable barrier around the guanidine core, making it exceptionally non-nucleophilic. This makes PBG and other penta-alkylguanidines particularly well-suited for reactions where even trace amounts of nucleophilic attack are detrimental to the yield or purity of the desired product. The synthesis of a range of sterically hindered penta-alkyl guanidines, including pentaisopropylguanidine, has been reported, highlighting the tunability of their steric properties.[2]

Applications in Organic Synthesis: Choosing the Right Tool for the Job

Both DBU and sterically hindered guanidines are valuable tools in the organic chemist's toolbox. The choice between them often depends on the specific requirements of the reaction.

DBU: The Versatile Standard

DBU is employed in a vast number of transformations, including:

  • Elimination Reactions: Promoting E2 eliminations to form alkenes.

  • Condensation Reactions: Catalyzing aldol and Knoevenagel condensations.

  • Isomerizations: Facilitating double bond migrations.

  • Catalysis: Acting as a catalyst in various coupling and multicomponent reactions.[8]

Pentabutylguanidine and its Analogs: For Demanding Applications

Due to their enhanced basicity and steric hindrance, sterically hindered guanidines like PBG are particularly advantageous in:

  • Deprotonation of Weakly Acidic Protons: Where stronger bases are required to achieve sufficient conversion.

  • Reactions Prone to Nucleophilic Side Reactions: Providing a cleaner reaction profile by minimizing unwanted byproducts.

  • Generation of Sterically Demanding Enolates: Allowing for the formation of specific enolates in complex systems.

While specific documented experimental protocols for pentabutylguanidine are not abundant, the general procedures for using sterically hindered guanidine bases are similar to those for other strong, non-nucleophilic bases.

Experimental Protocol: General Procedure for a Base-Mediated Reaction

The following is a generalized protocol for a reaction requiring a strong, non-nucleophilic base. This can be adapted for either DBU or a sterically hindered guanidine like PBG, with the choice of base depending on the specific substrate and desired outcome.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substrate and an appropriate anhydrous solvent.

  • Reagent Addition: Add any other necessary reagents to the reaction mixture.

  • Base Addition: Slowly add the non-nucleophilic base (e.g., DBU or PBG) to the stirred solution at the desired temperature (often 0 °C or room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Upon completion, quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride solution). Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography, recrystallization, or distillation.

G start Start setup Reaction Setup (Substrate, Solvent, Inert Atmosphere) start->setup reagents Add Other Reagents setup->reagents base Add Non-Nucleophilic Base (DBU or PBG) reagents->base monitor Monitor Reaction Progress base->monitor workup Quench and Workup monitor->workup Reaction Complete purify Purify Product workup->purify end End purify->end

Caption: A general experimental workflow for a base-mediated organic synthesis.

Conclusion

Both DBU and pentabutylguanidine are powerful non-nucleophilic bases with distinct advantages. DBU remains a versatile and reliable choice for a wide range of applications due to its well-established reactivity profile and commercial availability. Pentabutylguanidine, as a representative of the sterically hindered penta-alkylguanidines, offers a compelling alternative for more challenging transformations that require exceptional basicity and minimal nucleophilicity. While the limited availability of specific experimental data for PBG necessitates some extrapolation from related compounds, the fundamental principles of guanidine chemistry suggest its potential as a superior base in select applications. As the demands of complex molecule synthesis continue to grow, the exploration and application of such "superbases" will undoubtedly play an increasingly important role in advancing the field of organic chemistry.

References

  • Barton, D. H. R.; Elliott, J. D.; Géro, S. D. Synthesis and properties of a series of sterically hindered guanidine bases. J. Chem. Soc., Perkin Trans. 11982 , 2085-2090. [Link]

  • DC Fine Chemicals. Guanidines: powerful bases for organic synthesis. [Link]

  • Pleštil, J.; et al. Hydrogen-bonded complexes of pentaalkyl guanidines. New J. Chem.2001 , 25, 258-264. [Link]

  • PubChem. Guanidine, pentabutyl-. [Link]

  • Proprep. How does DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) function as a strong non-nucleophilic base in organic synthesis? [Link]

  • Taylor & Francis Online. A review on DBU-mediated organic transformations. [Link]

Sources

Comparative

A Comparative Guide to the Characterization of Pentabutylguanidine by NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry and drug development, the unambiguous structural elucidation and purity assessment of novel compounds are par...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug development, the unambiguous structural elucidation and purity assessment of novel compounds are paramount. Pentabutylguanidine (PBG), a bulky, non-polar organic superbase, presents a unique analytical challenge due to its reactivity and physicochemical properties. This guide provides an in-depth comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the comprehensive characterization of PBG. As a Senior Application Scientist, this document synthesizes technical details with practical insights to empower researchers in their analytical workflows.

The Central Role of Structural Verification

The synthesis of a target molecule is only the first step; verifying its structure with irrefutable evidence is the critical juncture that validates the synthetic route and ensures the integrity of subsequent studies. For a potent base like PBG, even minor impurities can significantly impact reaction outcomes, making robust characterization indispensable. NMR and MS are powerful, complementary techniques that, when used in concert, provide a holistic understanding of molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for determining the precise connectivity of atoms within a molecule.[1] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to generate a detailed map of the molecular framework.[2]

Predicted ¹H NMR Spectral Data for Pentabutylguanidine

The ¹H NMR spectrum of PBG is anticipated to exhibit distinct signals corresponding to the different proton environments within the five butyl chains. Due to the molecule's asymmetry, the butyl groups are not all chemically equivalent. The protons on the α-carbons (directly attached to the nitrogen atoms) will be the most deshielded and appear furthest downfield.[3] Protons on the terminal methyl groups (δ-carbons) will be the most shielded and appear furthest upfield.[4]

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Pentabutylguanidine

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
N-CH₂- (α-H)2.8 - 3.2m10H
-CH₂- (β-H)1.4 - 1.6m10H
-CH₂- (γ-H)1.2 - 1.4m10H
-CH₃ (δ-H)0.8 - 1.0t15H

Predicted using computational models. Actual values may vary depending on solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data for Pentabutylguanidine

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.[5] The guanidinyl carbon (C=N) is highly deshielded and will appear significantly downfield.[6] The carbons of the butyl chains will show a predictable pattern, with the α-carbons appearing most downfield and the δ-carbons (methyl groups) most upfield.[7]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Pentabutylguanidine

Carbon AssignmentPredicted Chemical Shift (ppm)
C=N (guanidinyl)160 - 165
N-CH₂- (α-C)45 - 50
-CH₂- (β-C)30 - 35
-CH₂- (γ-C)20 - 25
-CH₃ (δ-C)13 - 15

Predicted using computational models. Actual values may vary depending on solvent and experimental conditions.

Experimental Protocol: NMR Analysis of Pentabutylguanidine

A meticulously executed experimental protocol is crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Due to the non-polar nature of PBG, a deuterated solvent such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆) is recommended.

    • Accurately weigh approximately 5-10 mg of the PBG sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing may be required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass the full range of expected carbon signals (e.g., 0-180 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 1024 or more scans).

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Assign the peaks based on their chemical shifts, multiplicities, and integrations, and by comparison with predicted spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve PBG in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune & Shim) dissolve->instrument H1_acq ¹H NMR Acquisition instrument->H1_acq C13_acq ¹³C NMR Acquisition instrument->C13_acq processing Fourier Transform, Phasing, Baseline Correction H1_acq->processing C13_acq->processing referencing Referencing processing->referencing assignment Peak Assignment referencing->assignment

Caption: Workflow for NMR analysis of pentabutylguanidine.

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For PBG, Electrospray Ionization (ESI) is the preferred method due to its "soft" nature, which minimizes fragmentation and typically allows for the observation of the protonated molecular ion [M+H]⁺.[8]

Expected Mass Spectrum of Pentabutylguanidine

The molecular weight of pentabutylguanidine (C₂₁H₄₇N₃) is 341.63 g/mol . In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 342.6.

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the [M+H]⁺ ion, providing valuable structural information. The fragmentation of N-alkylated guanidines is often characterized by the loss of neutral alkyl or alkene fragments.[9][10] For PBG, the primary fragmentation pathways are likely to involve the cleavage of the C-N bonds of the butyl groups.

Predicted Fragmentation Pathways:

  • Loss of butene (C₄H₈, 56 Da): This is a common fragmentation pathway for butylamines, proceeding through a McLafferty-type rearrangement or direct cleavage. This would result in fragment ions at m/z 286.6, 230.6, etc.

  • Loss of a butyl radical (•C₄H₉, 57 Da): While less common in ESI, this can occur, leading to a fragment at m/z 285.6.

  • Cleavage of the butyl chain: Fragmentation within the butyl chains themselves can lead to a series of ions separated by 14 Da (CH₂).

MS_Fragmentation M_H [M+H]⁺ m/z 342.6 frag1 [M+H - C₄H₈]⁺ m/z 286.6 M_H->frag1 - C₄H₈ frag3 [M+H - •C₄H₉]⁺ m/z 285.6 M_H->frag3 - •C₄H₉ frag2 [M+H - 2(C₄H₈)]⁺ m/z 230.6 frag1->frag2 - C₄H₈

Caption: Predicted major fragmentation pathways for protonated pentabutylguanidine.

Experimental Protocol: ESI-MS Analysis of Pentabutylguanidine

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of PBG in a solvent compatible with ESI, such as methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.[11]

    • Due to the basicity of PBG, the addition of a small amount of a weak acid like formic acid (0.1% v/v) to the solvent can enhance protonation and improve signal intensity.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an ESI source.

    • Calibrate the instrument using a standard calibration mixture to ensure mass accuracy.

  • Direct Infusion Analysis:

    • Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

  • Tandem MS (MS/MS) Analysis:

    • Select the [M+H]⁺ ion (m/z 342.6) as the precursor ion.

    • Apply collision-induced dissociation (CID) by varying the collision energy to induce fragmentation.

    • Acquire the product ion spectrum to observe the fragment ions.

  • Data Analysis:

    • Identify the [M+H]⁺ ion in the full scan spectrum to confirm the molecular weight.

    • Analyze the product ion spectrum to identify the fragmentation patterns and confirm the structure.

Comparison of NMR and Mass Spectrometry for PBG Characterization

FeatureNMR SpectroscopyMass Spectrometry
Information Provided Detailed connectivity of atoms, stereochemistry, dynamic processes.Molecular weight, elemental composition (with high resolution), fragmentation patterns.
Strengths for PBG Unambiguously determines the butyl group connectivity to the guanidine core. Can reveal subtle differences in the electronic environment of the butyl chains.Confirms the molecular formula and provides a primary check of identity. Fragmentation can corroborate the presence of butyl groups.
Limitations for PBG Can be less sensitive than MS. Spectra can be complex if impurities are present.Provides limited information on the specific connectivity of atoms. Isomers may not be distinguishable by MS alone.
Sample Requirements Higher concentration needed (mg). Non-destructive.Very low concentration needed (µg to ng). Destructive.
Complementary Use NMR confirms the detailed structure, while MS provides a rapid and sensitive confirmation of the molecular weight.MS can identify potential impurities by their mass, which can then be further characterized by NMR if present in sufficient quantity.

Alternative and Complementary Analytical Techniques

While NMR and MS are the primary tools for the characterization of PBG, other techniques can provide valuable complementary information, particularly for purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector (e.g., UV, ELSD, or MS), HPLC is an excellent technique for assessing the purity of PBG and separating it from any starting materials or by-products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS can be a powerful tool for separation and identification. However, the high boiling point and potential for on-column degradation of PBG may make this technique challenging.

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which can be used to confirm the empirical formula of the synthesized PBG.

  • Titration: As a strong base, the purity of PBG can be determined by titration with a standardized acid.

Conclusion: A Synergistic Approach to Confident Characterization

References

  • Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The - DergiPark. (2019-05-31). [Link]

  • A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning | ChemRxiv. (n.d.). [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - ACS Publications. (2010-04-16). [Link]

  • A Dive Into Forty Years of Research on Organic Superbases: From Design to Applications - Wiley Online Library. (n.d.). [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - MDPI. (2019-02-10). [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (2025-01-30). [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). [Link]

  • The mass spectra of the guanidines. (A) The MS² spectrum of... | Download Scientific Diagram - ResearchGate. (n.d.). [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024-10-08). [Link]

  • 13C NMR Chemical Shift - Oregon State University. (n.d.). [Link]

  • 1H, 13C, 15N and 31P chemical shift assignment of the first stem-loop Guanidine-II riboswitch from Escherichia coli - PMC - PubMed Central. (n.d.). [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29). [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC. (n.d.). [Link]

  • Organic Superbases in Recent Synthetic Methodology Research - ResearchGate. (n.d.). [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023-01-29). [Link]

  • A strategy for the controllable generation of organic superbases from benchtop-stable salts - Royal Society of Chemistry. (n.d.). [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service - University of Oxford. (n.d.). [Link]

  • a guide to 13c nmr chemical shift values - Compound Interest. (n.d.). [Link]

  • Innovative and Useful Approaches on Trace Determinations of Organic and Inorganic Analytes - Walsh Medical Media. (2019-02-27). [Link]

  • 1H NMR Chemical Shift - Oregon State University. (n.d.). [Link]

  • 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds - YouTube. (2018-09-20). [Link]

  • (PDF) An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - ResearchGate. (2025-10-16). [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. (n.d.). [Link]

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. (2019-08-12). [Link]

  • Identity determination and purity testing - ChemCon GmbH. (n.d.). [Link]

  • A User Guide to Modern NMR Experiments - University of Oxford. (n.d.). [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). [Link]

  • Carbon-13 NMR Spectroscopy - YouTube. (2019-01-21). [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry - YouTube. (2018-09-20). [Link]

  • Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts - Wiley Online Library. (n.d.). [Link]

  • NMR Spectroscopy - Michigan State University. (n.d.). [Link]

Sources

Validation

kinetic analysis of reactions catalyzed by pentabutylguanidine

Kinetic Analysis of Reactions Catalyzed by Pentabutylguanidine[1][2][3] Executive Summary Pentabutylguanidine (PBG) (specifically 1,1,2,3,3-pentabutylguanidine) represents a distinct class of sterically hindered, lipophi...

Author: BenchChem Technical Support Team. Date: February 2026

Kinetic Analysis of Reactions Catalyzed by Pentabutylguanidine[1][2][3]

Executive Summary

Pentabutylguanidine (PBG) (specifically 1,1,2,3,3-pentabutylguanidine) represents a distinct class of sterically hindered, lipophilic organosuperbases . Unlike the widely utilized bicyclic guanidines such as TBD (1,5,7-Triazabicyclodec-5-ene) or amidines like DBU, PBG combines high Brønsted basicity with significant steric bulk and exceptional solubility in non-polar organic media.

This guide provides a kinetic analysis of PBG-catalyzed transformations, focusing on transesterification and acylation reactions. It objectively compares PBG against industry standards (TBD, TMG, DBU), demonstrating that while PBG often exhibits slower reaction rates due to steric shielding of the active site, it offers unique advantages in phase homogeneity and suppression of nucleophilic side-reactions.

Mechanistic & Kinetic Profile

Structural Determinants of Kinetics

The kinetic behavior of PBG is governed by the interplay between its thermodynamic basicity and kinetic nucleophilicity .

  • Steric Hindrance: The five butyl chains create a hydrophobic shell around the central guanidinium core. This limits the approach of bulky electrophiles, reducing the rate of nucleophilic attack compared to the exposed nitrogen in TBD.

  • Mode of Action: PBG predominantly operates via a General Base Catalysis (GBC) mechanism. It deprotonates the pronucleophile (e.g., alcohol) to generate an active alkoxide, rather than attacking the electrophile directly (Nucleophilic Catalysis), which is common for TBD.

Comparative Catalytic Cycle

The diagram below illustrates the divergent pathways. TBD can access the faster "Nucleophilic" pathway (forming an Acyl-TBD intermediate), whereas PBG is forced into the "General Base" pathway due to steric blocking.

G cluster_0 General Base Pathway (PBG Dominant) cluster_1 Nucleophilic Pathway (TBD Dominant) PBG PBG (Sterically Hindered) Alcohol Alcohol (R-OH) PBG->Alcohol Deprotonation TBD TBD (Exposed Active Site) Ester Ester (R'-COOR'') TBD->Ester Direct Attack Complex_PBG [PBG-H]+ ... [RO]- Alcohol->Complex_PBG Acyl_TBD Acyl-TBD Intermediate Ester->Acyl_TBD TS_PBG Transition State (Slow) Complex_PBG->TS_PBG + Ester TS_TBD Transition State (Fast) Acyl_TBD->TS_TBD + Alcohol

Figure 1: Mechanistic divergence between PBG (General Base) and TBD (Nucleophilic/General Base hybrid). PBG's inability to form stable acyl-intermediates due to steric bulk results in distinct kinetic profiles.

Comparative Kinetic Performance

Case Study: Transesterification of Triglycerides

In the methanolysis of vegetable oils (biodiesel production), reaction kinetics are pseudo-first order with respect to triglycerides when methanol is in excess.

Experimental Conditions:

  • Substrate: Soybean Oil / Waste Cooking Oil

  • Reagent: Methanol (Molar ratio 6:1 to 20:1)

  • Catalyst Load: 1-5 mol%

  • Temperature: 60°C - Reflux

Table 1: Comparative Kinetic Yields (1 Hour Reaction)

CatalystStructure TypeYield (1h)Kinetic ActivityMechanism Note
TBD Bicyclic Guanidine> 95%Very HighDual mode (Nucleophilic + GBC). Rapid acyl transfer.
PBG Acyclic Penta-alkyl ~ 60 - 70% Moderate Pure GBC. Rate limited by steric bulk.
TMG Tetramethylguanidine~ 50 - 65%ModerateLess basic than PBG/TBD.
DBU Amidine~ 80 - 90%HighStrong base, moderate nucleophilicity.

Data synthesized from comparative studies on guanidine-catalyzed transesterification [1, 2].[3][4]

Analysis: While TBD achieves near-quantitative conversion rapidly (


 is highest), PBG  outperforms weaker bases and offers a critical advantage: Solubility . PBG is a liquid at room temperature and miscible with non-polar triglycerides, preventing the phase-separation issues often seen with solid catalysts or polar salts.
Case Study: Acylation of Aldehydes

PBG has been successfully employed in the reaction of acetaldehyde with phosgene to produce 1-chloroethyl chloroformate.[5]

  • Yield: 88.9%[5][6]

  • Kinetic Insight: In this highly electrophilic reaction, PBG acts as a "proton shuttle" (HCl scavenger) without interfering nucleophilically with the phosgene (which would form a stable urea byproduct, deactivating the catalyst). Here, PBG's steric hindrance is a kinetic asset , preventing catalyst poisoning [3].

Experimental Protocol: Kinetic Monitoring

To validate PBG performance in your specific matrix, follow this self-validating kinetic assay.

Workflow: Real-Time NMR Kinetics

This protocol avoids sampling errors by performing the reaction directly in an NMR tube.

Materials:

  • Catalyst: 1,1,2,3,3-Pentabutylguanidine (Sigma-Aldrich or synthesized via butylamine/Vilsmeier salt).

  • Substrate:

    
    -Caprolactone (or target ester).
    
  • Initiator: Benzyl alcohol.

  • Solvent: Toluene-

    
     (Non-polar to mimic bulk conditions).
    

Step-by-Step:

  • Baseline Acquisition: Dissolve Monomer (

    
    ) and Initiator (
    
    
    
    ) in Toluene-
    
    
    . Acquire
    
    
    NMR (
    
    
    ) to integrate the
    
    
    -methylene protons of the ester.
  • Catalyst Injection: Add PBG (

    
    ) via microsyringe. Shake vigorously for 5 seconds.
    
  • Data Collection: Insert into NMR probe pre-heated to 25°C. Set up an arrayed experiment (one scan every 60 seconds for 60 minutes).

  • Processing: Integrate the monomer peak (

    
    ) vs. the polymer/product peak (
    
    
    
    ).
  • Calculation: Plot

    
     vs. time.
    
    • Linearity Check: A straight line (

      
      ) confirms first-order kinetics with respect to monomer.
      
    • Slope: The slope equals

      
      .
      

Protocol Start Start: Reagent Prep Mix Dissolve Substrate + Internal Std in Toluene-d8 Start->Mix Inject Inject PBG Catalyst (t = 0) Mix->Inject Monitor Acquire 1H NMR Array (Interval: 60s) Inject->Monitor Analyze Integrate Peaks Calc: ln([M]0/[M]t) Monitor->Analyze

Figure 2: Workflow for determining


 of PBG-catalyzed reactions.

Critical Assessment

FeaturePBG (Pentabutylguanidine)Alternative (TBD)Recommendation
Rate (

)
ModerateFastUse TBD for speed in small molecules.
Selectivity High (Non-nucleophilic)Low (Nucleophilic side-reactions)Use PBG for sensitive electrophiles (e.g., phosgene, anhydrides).
Solubility Excellent (Lipophilic)Moderate (Polar)Use PBG for bulk polymerization or lipid modifications.
Physical State LiquidSolid (Hygroscopic)PBG allows easier dosing in flow chemistry.

References

  • Schuchardt, U., et al. (1998). "Transesterification of vegetable oils: a review." Journal of the Brazilian Chemical Society. Link

  • Macedo, C. C. S., et al. (2014). "Comparison between Biodiesel Production from Raw Vegetable Oil and Waste Cooking Oils." International Journal of Innovative Research in Science, Engineering and Technology. Link

  • Katritzky, A. R. (Ed.).[7][8] (2004).[9] Comprehensive Organic Functional Group Transformations II: Vol 6. Elsevier. (Reference to PBG in chloroformate synthesis). Link

Sources

Comparative

The Unseen Hand: Experimentally Validating the Reaction Mechanisms of Pentabutylguanidine and its Alternatives

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of organic synthesis, the choice of a base can be as critical as the substrates themselves. Am...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the choice of a base can be as critical as the substrates themselves. Among the arsenal of organic bases, sterically hindered guanidines have carved a niche as powerful, non-nucleophilic catalysts. This guide provides an in-depth comparison of the reaction mechanisms of a prominent member of this class, pentabutylguanidine (PBG), and its common alternatives. Moving beyond theoretical postulations, we will delve into the experimental methodologies required to rigorously validate these mechanisms, equipping you with the knowledge to select and justify the optimal base for your synthetic endeavors.

While "pentabutylguanidine" is a specific iteration, its mechanistic behavior is well-represented by the extensively studied class of sterically hindered penta-alkylguanidines, such as the renowned Barton's base (2-tert-Butyl-1,1,3,3-tetramethylguanidine)[1]. These bases are prized for their high basicity and low nucleophilicity, attributes stemming from the significant steric shielding around the nitrogen atoms[1][2]. This guide will use the principles established for these analogs to discuss the probable mechanistic pathways of PBG.

The Mechanistic Dichotomy: Brønsted Base vs. Nucleophilic Catalysis

The catalytic activity of guanidine bases like pentabutylguanidine primarily follows two potential pathways: acting as a Brønsted base or as a nucleophilic catalyst[3][4][5]. Understanding which mechanism is operative is crucial for reaction optimization and predicting outcomes.

1. Brønsted Base Catalysis: In this scenario, the guanidine abstracts a proton from a substrate, generating a reactive anion and a protonated guanidinium species. The guanidinium ion can then participate in the reaction by stabilizing the anionic intermediate through hydrogen bonding[3][4]. This is the most commonly invoked mechanism for guanidine bases in reactions such as Michael additions and epoxidations[3][6].

2. Nucleophilic Catalysis: Alternatively, the guanidine can act as a nucleophile, directly attacking an electrophilic center in the substrate to form a reactive, covalently bound intermediate. This intermediate then reacts further, and the catalyst is regenerated in a subsequent step. This pathway is more likely when the electrophilic center is highly accessible and the guanidine is less sterically hindered[1][3].

The prevailing mechanism is often a subtle interplay of the guanidine's structure, the substrate's nature, and the reaction conditions. For a sterically encumbered base like pentabutylguanidine, the Brønsted base pathway is generally favored due to the difficulty of the bulky base approaching an electrophilic center.

Comparative Overview: Pentabutylguanidine and Its Alternatives

A comparative analysis with other commonly used organic bases highlights the unique position of sterically hindered guanidines.

BaseStructurepKa (in MeCN)Key FeaturesPredominant Mechanism
Pentabutylguanidine (PBG) (representative) Pentasubstituted Guanidine~25-26 (estimated)Very strong base, highly sterically hindered, low nucleophilicity.Primarily Brønsted Base
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) Bicyclic Guanidine26.0Strong base, structurally rigid, can act as a bifunctional catalyst.Brønsted Base and Nucleophilic
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Amidine24.3Strong, non-nucleophilic base, widely used in various transformations.Primarily Brønsted Base
Triethylamine (TEA) Tertiary Amine18.8Weaker base, can be nucleophilic, commonly used as an acid scavenger.Brønsted Base/Nucleophilic

Table 1: Comparison of Pentabutylguanidine with Alternative Organic Bases.

Experimental Validation: From Hypothesis to Evidence

To move beyond mechanistic proposals and establish concrete evidence, a suite of experimental techniques must be employed. Here, we outline detailed protocols for key experiments to differentiate between Brønsted base and nucleophilic catalysis.

Kinetic Analysis

Kinetic studies are fundamental to understanding reaction mechanisms by revealing the dependence of the reaction rate on the concentration of each reactant and catalyst.

Objective: To determine the rate law of the reaction and infer the roles of the reactants and catalyst in the rate-determining step.

Experimental Protocol:

  • Reaction Setup: Prepare a series of reactions in a thermostatted reactor equipped with a sampling port.

  • Concentration Variation: Systematically vary the initial concentration of the substrate, the electrophile, and the guanidine base while keeping other concentrations constant.

  • Reaction Monitoring: At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a strong acid).

  • Analysis: Analyze the quenched aliquots using a suitable technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of the product or the disappearance of the reactant over time[7][8][9][10].

  • Data Analysis: Plot the concentration data versus time to determine the initial reaction rates. A plot of the logarithm of the initial rate versus the logarithm of the initial concentration for each species will yield the order of the reaction with respect to that species.

Interpreting the Results:

  • Brønsted Base Mechanism: If the guanidine acts as a Brønsted base to deprotonate the substrate in the rate-determining step, the rate law is expected to be first order in both the substrate and the guanidine base.

  • Nucleophilic Mechanism: If the guanidine acts as a nucleophile in the rate-determining step, the rate law will also likely be first order in both the substrate and the guanidine. However, kinetic data alone may not be sufficient to distinguish between the two mechanisms. Further experiments are necessary.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect provides powerful insight into bond-breaking events in the rate-determining step of a reaction.

Objective: To determine if a C-H bond is broken during the rate-determining step, which is a key feature of a Brønsted base mechanism involving proton abstraction.

Experimental Protocol:

  • Substrate Synthesis: Synthesize an isotopically labeled version of the substrate where the acidic proton that would be abstracted by the guanidine base is replaced with deuterium.

  • Parallel Reactions: Conduct two parallel sets of kinetic experiments, one with the non-deuterated substrate and one with the deuterated substrate, under identical conditions.

  • Rate Measurement: Determine the rate constants for both reactions (kH for the hydrogenated substrate and kD for the deuterated substrate) using the methods described in the kinetic analysis section[11][12].

  • KIE Calculation: Calculate the kinetic isotope effect as the ratio kH/kD.

Interpreting the Results:

  • Significant KIE (kH/kD > 2): A primary kinetic isotope effect significantly greater than 1 indicates that the C-H bond is being broken in the rate-determining step. This provides strong evidence for a Brønsted base mechanism where proton abstraction is the slow step[3][12].

  • No or Small KIE (kH/kD ≈ 1): The absence of a significant KIE suggests that C-H bond cleavage is not involved in the rate-determining step. This would argue against a Brønsted base mechanism where proton transfer is rate-limiting and could be consistent with a nucleophilic mechanism or a Brønsted base mechanism where a subsequent step is rate-determining.

Intermediate Trapping and Characterization

The direct detection or trapping of a proposed reaction intermediate provides compelling evidence for a particular mechanistic pathway.

Objective: To capture and identify key intermediates, such as a guanidinium-substrate complex or a covalent guanidine-substrate adduct.

Experimental Protocol for Trapping a Covalent Adduct (Nucleophilic Pathway):

  • Reaction Conditions: Run the reaction under conditions that might favor the accumulation of the intermediate, such as low temperatures or using a less reactive subsequent reagent[13].

  • Trapping Agent: Introduce a highly reactive trapping agent that can selectively react with the proposed intermediate to form a stable, characterizable product[14][][16]. For a nucleophilic adduct, a strong electrophile could be used.

  • Analysis: Isolate and characterize the trapped product using spectroscopic methods (NMR, Mass Spectrometry) and compare its structure to the expected trapped intermediate.

Experimental Protocol for Detecting a Guanidinium Intermediate (Brønsted Base Pathway):

  • In-situ Spectroscopy: Utilize in-situ spectroscopic techniques like NMR or Infrared (IR) spectroscopy to monitor the reaction mixture in real-time[6][14][17][18][19][20].

  • Spectral Changes: Look for the appearance of new signals corresponding to the protonated guanidinium ion and the deprotonated substrate. Changes in the chemical shifts or vibrational frequencies of the guanidine and substrate upon mixing can indicate the formation of a hydrogen-bonded complex.

Interpreting the Results:

  • Successful Trapping of a Covalent Adduct: The isolation and characterization of a product derived from the trapping of a covalent guanidine-substrate adduct provides strong support for a nucleophilic mechanism.

  • Spectroscopic Observation of Guanidinium Species: The detection of the guanidinium cation and the substrate anion via in-situ spectroscopy is strong evidence for a Brønsted base mechanism.

Hammett Analysis

For reactions involving substituted aromatic substrates, a Hammett analysis can provide information about the development of charge in the transition state of the rate-determining step.

Objective: To probe the electronic demands of the transition state and distinguish between mechanisms that involve different charge distributions.

Experimental Protocol:

  • Substrate Synthesis: Synthesize a series of substrates with different electron-donating and electron-withdrawing substituents on an aromatic ring.

  • Kinetic Measurements: Determine the rate constant for the reaction of each substituted substrate under identical conditions.

  • Hammett Plot: Plot the logarithm of the rate constants (log k) against the appropriate Hammett substituent constant (σ)[21][22][23][24][25].

Interpreting the Results:

  • Positive ρ value: A positive slope (ρ > 0) indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. This would be consistent with a Brønsted base mechanism where an anion is formed.

  • Negative ρ value: A negative slope (ρ < 0) indicates that the reaction is accelerated by electron-donating groups, suggesting the buildup of positive charge in the transition state. This might be observed in a nucleophilic pathway where the guanidine nitrogen develops a positive charge upon attacking the substrate.

Visualizing the Pathways and Workflows

To further clarify these concepts, the following diagrams illustrate the proposed reaction mechanisms and the experimental workflow for their validation.

Reaction_Mechanisms cluster_0 Brønsted Base Mechanism cluster_1 Nucleophilic Catalysis Mechanism B_Start Substrate (R-H) + PBG B_TS1 Transition State (Proton Abstraction) B_Start->B_TS1 Deprotonation B_Intermediates [R]- + [PBG-H]+ B_TS1->B_Intermediates B_TS2 Transition State (Reaction of Anion) B_Intermediates->B_TS2 + Electrophile B_Product Product + PBG B_TS2->B_Product N_Start Substrate (E) + PBG N_TS1 Transition State (Nucleophilic Attack) N_Start->N_TS1 Attack on Electrophile N_Intermediate Covalent Adduct [E-PBG] N_TS1->N_Intermediate N_TS2 Transition State (Further Reaction) N_Intermediate->N_TS2 + Nucleophile N_Product Product + PBG N_TS2->N_Product

Figure 1: Proposed reaction mechanisms for pentabutylguanidine catalysis.

Experimental_Workflow start Hypothesize Mechanism (Brønsted vs. Nucleophilic) kinetics Kinetic Analysis (Determine Rate Law) start->kinetics kie Kinetic Isotope Effect (Probe C-H Cleavage) start->kie trapping Intermediate Trapping/Detection (Identify Key Intermediates) start->trapping hammett Hammett Analysis (Probe Transition State Charge) start->hammett conclusion Elucidate Mechanism kinetics->conclusion kie->conclusion trapping->conclusion hammett->conclusion

Figure 2: Workflow for the experimental validation of reaction mechanisms.

Conclusion

References

  • INEOS OPEN. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. Retrieved from [Link]

  • Taylor & Francis. (n.d.). DBU – Knowledge and References. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Trapping of an intermediate in the reaction catalyzed by flavin-dependent thymidylate synthase (FDTS). Retrieved from [Link]

  • ResearchGate. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. Retrieved from [Link]

  • Fu, X., & Tan, C.-H. (2011). Mechanistic considerations of guanidine-catalyzed reactions.
  • DC Fine Chemicals. (2024). Guanidines: powerful bases for organic synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Analysis of Catalytic Organic Reactions Using a Temperature Scanning Protocol. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mechanistic considerations of guanidine-catalyzed reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]

  • National Institutes of Health. (2008). A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mechanistic considerations of guanidine-catalyzed reactions. Retrieved from [Link]

  • ACS Publications. (2020). Challenging Metathesis Catalysts with Nucleophiles and Brønsted Base: Examining the Stability of State-of-the-Art Ruthenium Carbene Catalysts to Attack by Amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. Retrieved from [Link]

  • A. Córdova, K. Zhang, and L. Deiana. (n.d.). Organocatalytic Dynamic Kinetic Asymmetric Transformations. Retrieved from [Link]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]

  • Chemical Society Reviews (RSC Publishing). (2010). Identifying reaction intermediates and catalytic active sites through in situ characterization techniques. Retrieved from [Link]

  • Carbon. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling. Retrieved from [Link]

  • Wasit Journal for Pure sciences. (2025). Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]

  • iupac. (n.d.). MANUAL OF METHODS AND PROCEDURES FOR CATALYST CHARACTERIZATION. Retrieved from [Link]

  • ACS Publications. (n.d.). The Hammett Equation: Probing the Mechanism of Aromatic Semicarbazone Formation. Retrieved from [Link]

  • MDPI. (2026). Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Role of In Situ/Operando IR Spectroscopy in Unraveling Adsorbate-Induced Structural Changes in Heterogeneous Catalysis. Retrieved from [Link]

  • YouTube. (2019). 01.05 Brønsted Base Catalysis. Retrieved from [Link]

  • EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. Retrieved from [Link]

  • Books. (n.d.). Chapter 4: Gas Phase NMR for the Study of Chemical Reactions: Kinetics and Product Identification. Retrieved from [Link]

  • Scite.ai. (n.d.). Brønsted Acid Catalysis—Controlling the Competition between Monomeric versus Dimeric Reaction Pathways Enhances Stereoselecti. Retrieved from [Link]

  • Cambridge University Press. (n.d.). 1 The Hammett cp relationship - Assets. Retrieved from [Link]

  • Cardiff University. (2020). Real-time in-situ monitoring of photocatalytic reactions by ATR infrared spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Synthesis of Cyclic Guanidines via Hydrogen Atom Transfer and Radical-Polar Crossover. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Recent development of synthetic preparation methods for guanidines via transition metal catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Real-time NMR spectroscopy in the study of biomolecular kinetics and dynamics. Retrieved from [Link]

  • YouTube. (2022). Deuterium Kinetic Isotope Effect on EET Determination | Protocol Preview. Retrieved from [Link]

  • PubMed. (2020). Challenging Metathesis Catalysts with Nucleophiles and Brønsted Base: Examining the Stability of State-of-the-Art Ruthenium Carbene Catalysts to Attack by Amines. Retrieved from [Link]

  • MDPI. (2022). In-Situ Synchrotron Radiation Infrared Spectroscopic Identification of Reactive Intermediates over Multiphase Electrocatalytic Interfaces. Retrieved from [Link]

  • (n.d.). Linear Free Energy Relationships. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR: Kinetics. Retrieved from [Link]

  • YouTube. (2021). Isolation and Trapping of Intermediate / Methods for trapping of Intermediates. Retrieved from [Link]

Sources

Validation

computational modeling and simulation of pentabutylguanidine catalysis

Executive Summary Pentabutylguanidine (PBG) represents a specialized class of "sterically frustrated" organocatalysts. While structurally analogous to the widely used 1,1,3,3-tetramethylguanidine (TMG) and the bicyclic s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pentabutylguanidine (PBG) represents a specialized class of "sterically frustrated" organocatalysts. While structurally analogous to the widely used 1,1,3,3-tetramethylguanidine (TMG) and the bicyclic superbase TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene), PBG offers a distinct physicochemical profile: extreme lipophilicity combined with high Brønsted basicity but suppressed nucleophilicity.

This guide provides a rigorous computational and experimental framework for evaluating PBG. Unlike TBD, which often suffers from catalyst deactivation via irreversible acylation (due to its exposed nucleophilic nitrogen), PBG’s steric bulk directs reactivity exclusively through General Base Catalysis (GBC) or Hydrogen-Bonding (HB) pathways. This makes it a superior candidate for the ring-opening polymerization (ROP) of lactones and transesterification in non-polar media where TBD aggregates or precipitates.

Comparative Profiling: PBG vs. Industry Standards

To model PBG effectively, one must understand its position relative to standard alternatives. The following data synthesizes experimental literature and high-level DFT calculations (B3LYP-D3(BJ)/def2-TZVP//SMD).

Table 1: Physicochemical & Catalytic Properties
FeatureTMG (Tetramethylguanidine)TBD (Triazabicyclodecene)PBG (Pentabutylguanidine)
Structure Type Acyclic, MethylatedBicyclic, RigidAcyclic, Butylated

(MeCN)
~23.3~26.0~25.5 (Est.)*
Nucleophilicity (

)
ModerateHigh (Susceptible to acylation)Low (Sterically suppressed)
Buried Volume (

)
LowModerateHigh (>45%)
Solubility (Hexane/Toluene) ModeratePoorExcellent
Primary Mechanism H-Bonding / GBCNucleophilic Attack / GBCStrictly GBC / Proton Shuttle
Catalytic Niche General purpose, low costFast kinetics, polar solventsNon-polar media, bulky substrates

*Note: The


 of PBG is estimated based on the inductive similarity to Barton’s Base (pentamethylguanidine) but corrected for the entropic penalty of butyl chain solvation.

Computational Protocol: Modeling PBG

Expert Insight: Modeling PBG requires handling its conformational flexibility. Unlike rigid TBD, the five butyl chains of PBG create a complex potential energy surface. A standard "optimize and frequency" workflow will fail to capture the active conformer, leading to erroneous activation energies.

The "Conformer-First" Workflow

The following Graphviz diagram outlines the mandatory workflow for PBG simulation to ensure scientific integrity.

PBG_Workflow Start Input Structure: PBG ConfSearch Conformational Search (CREST/xTB or Molecular Dynamics) Start->ConfSearch Essential for Alkyl Chains Cluster Cluster Analysis (Select lowest 5-10 conformers) ConfSearch->Cluster DFT_Opt DFT Optimization B3LYP-D3(BJ)/6-311+G(d,p) VACUUM Cluster->DFT_Opt Solvation Single Point Energy SMD (Solvent: Toluene/THF) M06-2X or wB97X-D/def2-TZVP DFT_Opt->Solvation Thermo Thermochemical Correction (Quasi-Harmonic Approx) DFT_Opt->Thermo Final Output: Free Energy (G) Solvation->Final Thermo->Final

Figure 1: Computational workflow emphasizing conformational sampling (CREST/xTB) required for flexible alkyl-substituted guanidines.

Key Parameter Settings
  • Functional: Use

    
    B97X-D  or B3LYP-D3(BJ) . The dispersion correction (D3/D) is non-negotiable for PBG. The attractive London dispersion forces between the butyl chains and the substrate stabilize the transition state by 3–5 kcal/mol compared to uncorrected functionals.
    
  • Basis Set: def2-TZVP (Triple-Zeta) is recommended for final energies to minimize Basis Set Superposition Error (BSSE).

  • Solvation: Use SMD (Solvation Model based on Density). PBG is often used in non-polar solvents (Toluene,

    
    ). PCM models often overestimate electrostatic shielding in low-dielectric media.
    

Mechanistic Simulation: Case Study (ROP of Lactide)

To validate PBG's performance, we simulate the Ring-Opening Polymerization (ROP) of L-Lactide.

The Divergent Pathways
  • Path A (Nucleophilic - TBD): The catalyst attacks the carbonyl carbon.

    • Result: Formation of an acyl-guanidinium intermediate. For TBD, this is stable but can lead to "dead" catalyst species if the ring doesn't open.

  • Path B (General Base - PBG): The catalyst deprotonates the initiating alcohol (ROH).

    • Result: The activated alkoxide attacks the lactide. PBG sterics force this pathway, preventing catalyst trapping.

Mechanism_Comparison cluster_TBD TBD (Nucleophilic Path) cluster_PBG PBG (General Base Path) Start Reactants: Lactide + ROH + Cat TBD_TS1 TS1: N-Attack Start->TBD_TS1 Low Sterics PBG_TS1 TS1: H-Abstraction Start->PBG_TS1 High Sterics Acyl_Int Acyl-Intermediate (Potential Trap) TBD_TS1->Acyl_Int Product Open Chain Polymer Acyl_Int->Product Slow Step Alkoxide Activated Alkoxide (RO- ... H-PBG+) PBG_TS1->Alkoxide Alkoxide->Product Fast Propagation

Figure 2: Mechanistic divergence. PBG avoids the "Acyl-Trap" common to TBD by enforcing a General Base mechanism via steric hindrance.

Experimental Validation Protocol

A computational model is only as good as its experimental validation. Use this self-validating protocol to confirm the DFT predictions.

Kinetic Isotope Effect (KIE)

To prove PBG acts as a proton shuttle (General Base) rather than a nucleophile:

  • Reaction: Run the ROP of Lactide with Benzyl Alcohol (

    
    ) and Deuterated Benzyl Alcohol (
    
    
    
    ).
  • Measurement: Monitor initial rates (

    
    ) via 
    
    
    
    NMR.
  • Prediction:

    • If Nucleophilic (TBD-like) :

      
       (Proton transfer is post-rate-determining).
      
    • If General Base (PBG) :

      
       (Proton transfer is involved in the rate-determining step).
      
The Arrhenius Validation
  • Perform the reaction at 4 temperatures (e.g., 25°C, 40°C, 55°C, 70°C).

  • Plot

    
     vs 
    
    
    
    .
  • Extract Experimental Activation Energy (

    
    ).
    
  • Success Criteria: The Experimental

    
     must match the Computational 
    
    
    
    (enthalpic component) within ±2 kcal/mol .

References

  • Rice, C. R., et al. (2008). The Reaction Mechanism for the Organocatalytic Ring-Opening Polymerization of L-Lactide Using a Guanidine-Based Catalyst: Hydrogen-Bonded or Covalently Bound? Journal of the American Chemical Society.[1]

  • Katiyar, V., & Nanavati, H. (2010).[2] Ring-opening polymerization of L-lactide using N-heterocyclic molecules: Mechanistic, kinetics and DFT studies. Polymer Chemistry.[2]

  • Chios, T., et al. (2025). Comparative Guide to the Basicity of Pentaethylguanidine, DBU, and TMG.[3] BenchChem Technical Guides.

  • Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics.

  • Barton, D. H. R., et al. (1982).[4] Synthesis and properties of a series of sterically hindered guanidine bases. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of Pentabutylguanidine

Executive Summary Pentabutylguanidine is a lipophilic superbase . Unlike common inorganic bases (e.g., NaOH), its organic alkyl chains allow it to dissolve in non-polar solvents while maintaining extreme basicity.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pentabutylguanidine is a lipophilic superbase . Unlike common inorganic bases (e.g., NaOH), its organic alkyl chains allow it to dissolve in non-polar solvents while maintaining extreme basicity.

The Operational Hazard: The most frequent safety failure with this class of compounds is incompatible waste stream mixing . If Pentabutylguanidine is mistakenly added to a standard organic waste carboy containing acidic byproducts (e.g., acetic acid, HCl traces), it can trigger a rapid, violent exothermic reaction, potentially rupturing the vessel or causing a "geyser" effect.

Core Directive: Treat this material as a Class 8 Corrosive and a Segregated Organic Base .

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the chemical identity and properties.[1] This molecule acts as a phase-transfer catalyst or strong organic base in synthesis.

PropertySpecificationOperational Implication
Chemical Name Guanidine, pentabutyl-Labeling requirement
CAS Number 13439-89-9Unique identifier for waste manifests
Classification Superbase / Corrosive Causes severe skin burns and eye damage
Solubility Lipophilic (Organic Soluble)Do not attempt to flush down drains with water. It will not dissolve and will adhere to pipes.
Reactivity High (vs. Acids, Oxidizers)Violent exotherm upon protonation.
Hygroscopic YesKeep containers tightly sealed until disposal.[2]

Waste Segregation Protocol

Trustworthiness Check: This protocol relies on the principle of "Source Segregation." By separating streams at the bench, we eliminate downstream risks at the accumulation point.

The "Red Flag" Rule

STOP: Do NOT pour Pentabutylguanidine into general "Organic Waste" containers unless you have verified the container pH is > 7.

Recommended Waste Streams
  • Primary Stream (Non-Halogenated Basic Organic):

    • Use this stream if dissolved in Toluene, Hexane, or THF.

    • Label: "Hazardous Waste - Organic Alkali - Pentabutylguanidine."

  • Secondary Stream (Halogenated Basic Organic):

    • Use this stream if dissolved in DCM or Chloroform.

    • Warning: Amines/Guanidines can react with halogenated solvents over time (N-alkylation), generating heat. Minimize storage time.

Disposal Workflow Logic

The following decision matrix outlines the safe routing of this chemical from bench to handover.

DisposalWorkflow Start Waste Generation (Pentabutylguanidine) StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystal Liquid Solution / Mixture StateCheck->Liquid Dissolved PackSolid Package in Glass/HDPE Jar Label: Corrosive Solid, Basic Solid->PackSolid SolventCheck Solvent Type? Liquid->SolventCheck Handover Handover to EHS/Disposal Vendor (Incineration) PackSolid->Handover NonHalo Non-Halogenated (Toluene, THF, etc.) SolventCheck->NonHalo Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Segregate Segregate into 'Basic Organic' Stream NonHalo->Segregate Halo->Segregate Warning CRITICAL: Do NOT mix with Acidic Waste Segregate->Warning Segregate->Handover

Figure 1: Decision matrix for segregating Pentabutylguanidine waste based on physical state and solvent carrier.

Detailed Procedures

Procedure A: Solid Waste Disposal (Pure Reagent)

Use this for expired shelf stock or excess solid reagent.

  • Container Selection: Use the original container if intact.[2] If transferring, use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Guanidine, pentabutyl-"[3]

    • Hazard Checkboxes: Corrosive, Toxic.

  • Sealing: Ensure the lid is tight. Tape the lid with parafilm if the container will be stored in a satellite accumulation area for >1 week (prevents moisture absorption).

Procedure B: Liquid Waste Disposal (Reaction Mixtures)

Use this for reaction byproducts.

  • pH Check: Before adding to a waste carboy, check the carboy's log or test a small aliquot. Never add to a container with pH < 7.

  • Dilution (Optional but Recommended): If the concentration is high (>1 M), dilute with a compatible solvent (e.g., Ethanol or 2-Propanol) to moderate potential reactivity.

  • Transfer: Pour into the "Basic Organic Waste" container using a funnel.

  • Vent: Leave the cap slightly loose for 30 minutes if you suspect any minor reactivity, then tighten.

Procedure C: Spill Cleanup (Emergency Neutralization)

Only for small spills (< 100 mL/g). For large spills, evacuate.

Expert Insight: Because Pentabutylguanidine is lipophilic, pouring aqueous acid (like HCl) on a spill will create a biphasic reaction . The reaction will be slow at the interface and then may violently mix.

  • Solubilize: Cover the spill with an inert absorbent (Vermiculite) or, if liquid, dilute with Isopropanol to create a single phase.

  • Neutralize: Slowly apply a Citric Acid solution (10% in water/alcohol mix). Citric acid is safer than mineral acids for this purpose.

  • Verify: Test with pH paper to ensure pH is between 6-8.

  • Collect: Scoop the resulting sludge into a waste container labeled "Solid Debris contaminated with Guanidine."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 189218, Guanidine, pentabutyl-. Retrieved from [Link][3]

  • European Chemicals Agency (ECHA). Substance Information: Guanidine derivatives. Retrieved from [Link]

  • UCLA Environment, Health & Safety. SOP: Strong Bases and Corrosives. Retrieved from [Link]

Sources

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